1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIVHAYYUUFWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341454 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-38-2 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS number and properties
An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring structure. This pyrazole derivative serves as a crucial and versatile building block in organic synthesis. Due to the reactivity of its aldehyde functional group, it is a valuable precursor in the development of a wide array of more complex molecules. Its significance is most pronounced in the fields of pharmaceutical research and agrochemical development, where it functions as a key intermediate in the synthesis of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 676348-38-2 | [2][4] |
| Molecular Formula | C₇H₁₀N₂O | [2][4] |
| Molecular Weight | 138.17 g/mol | [2][4] |
| Flash Point | 100.3°C | [5] |
| Storage Conditions | Store at -20°C or 2-8°C in a dry, well-ventilated, and sealed container. | [2][4] |
| MDL Number | MFCD02056541 | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes, including the title compound, is frequently achieved through the Vilsmeier-Haack reaction.[6][7] This reaction formylates a suitable hydrazone precursor using a Vilsmeier reagent, typically composed of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Reaction
The following protocol is a generalized procedure for the synthesis of a pyrazole-4-carbaldehyde from a corresponding hydrazone precursor.
-
Reagent Preparation : The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) under cooled conditions.
-
Reaction : The appropriate hydrazone precursor is dissolved in the Vilsmeier reagent.
-
Incubation : The reaction mixture is stirred at a controlled temperature (e.g., room temperature or heated) for several hours (typically 8-12 hours) to ensure the completion of the formylation.[7]
-
Quenching : The reaction mixture is then carefully poured onto crushed ice to quench the reaction and decompose the excess Vilsmeier reagent.
-
Neutralization : The acidic solution is neutralized with a suitable base, such as sodium bicarbonate (NaHCO₃), until a solid precipitate forms.[7]
-
Isolation and Purification : The resulting solid product is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an appropriate solvent (e.g., DMF or ethanol) is performed to yield the purified this compound.[7]
Caption: Generalized workflow for the Vilsmeier-Haack synthesis.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate used to construct more complex molecules with specific functional properties.
-
Pharmaceutical Development : This compound is a key starting material for synthesizing a range of pharmaceuticals.[1] It is used in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][3] For instance, it can be used as a substrate to create pyrazole derivatives that act as orexin receptor dual antagonists or to synthesize 3-amino-isoquinolines that exhibit significant efficacy against various tumor cell lines, including human colorectal and breast cancer cells.[5]
-
Agrochemicals : In agricultural chemistry, it serves as an intermediate in the formulation of pesticides and herbicides, contributing to the development of new agents for crop protection.[1][2]
-
Organic Synthesis : Beyond specific applications, it is widely utilized in academic and industrial labs as a building block for synthesizing complex heterocyclic structures, thereby advancing the field of organic chemistry.[1][5]
Caption: Applications of this compound.
Biological Activity Context
While specific signaling pathway data for this compound is not extensively detailed in public literature, the broader class of pyrazole-containing compounds is well-documented for a wide range of biological activities. These activities include antimicrobial, anti-inflammatory (often via COX-2 inhibition), antitumor, anti-parasitic, and antiviral effects.[8][9] The utility of the title compound lies in its role as a scaffold to build derivatives that can be optimized to target these biological pathways with high specificity and efficacy.
Safety and Handling
According to available safety data, this compound can cause skin irritation and serious eye irritation.[5] Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or under a chemical fume hood. For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with temperatures ranging from -20°C to 8°C.[2][4][5]
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsionline.com [jpsionline.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde from Hydrazones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is the synthetic route commencing from hydrazone precursors, with a detailed exploration of the Vilsmeier-Haack reaction, a cornerstone method for the formylation of such substrates.
Introduction
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. Their versatile reactivity allows for further elaboration into more complex molecular architectures. The target molecule, this compound, is of particular interest due to the presence of ethyl and methyl substituents on the pyrazole ring, which can influence the physicochemical properties and biological activity of its derivatives. This guide will detail the prevalent synthetic methodology, provide experimental protocols, and present relevant data for the synthesis of this and related compounds.
The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrazole Synthesis
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of pyrazole synthesis from hydrazones, this reaction offers an efficient one-pot procedure for both the cyclization of the hydrazone and the subsequent formylation of the resulting pyrazole ring.[3][4]
The reaction typically involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[4]
Reaction Mechanism
The synthesis of 1-substituted-3-alkyl/aryl-1H-pyrazole-4-carbaldehydes from hydrazones via the Vilsmeier-Haack reaction proceeds through a well-established mechanistic pathway. The key steps are outlined below:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The hydrazone, acting as a nucleophile, attacks the Vilsmeier reagent.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of a pyrazoline intermediate.
-
Aromatization: Elimination of dimethylamine leads to the formation of the aromatic pyrazole ring.
-
Formylation: The newly formed pyrazole ring, being electron-rich, undergoes a second electrophilic attack by another molecule of the Vilsmeier reagent at the C4 position.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.
The overall transformation is a powerful method for constructing the pyrazole core and introducing a formyl group in a single synthetic operation.
Experimental Protocols
General Procedure for the Synthesis of 1-Substituted-3-methyl-1H-pyrazole-4-carbaldehydes
Step 1: Preparation of the Hydrazone Precursor
The synthesis begins with the preparation of the corresponding hydrazone from ethylhydrazine and a suitable ketone. For the synthesis of the target molecule, the logical starting materials would be ethylhydrazine and acetylacetone (2,4-pentanedione), followed by a selective reaction to form the desired hydrazone isomer.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the hydrazone precursor (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3-5 mL per mmol of hydrazone).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 8 hours.[6]
-
Upon completion of the reaction, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Data Presentation
The following table summarizes typical quantitative data that would be collected for the synthesis of this compound. Please note that the values for the target molecule are not available in the reviewed literature and would need to be determined experimentally.
| Parameter | Description | Reported Value (for analogous compounds) |
| Yield | The isolated yield of the purified product. | Good to excellent (typically 60-90%) |
| Melting Point | The temperature at which the solid product melts. | Varies depending on the substituents. |
| ¹H NMR | Chemical shifts (δ) in ppm and coupling constants (J) in Hz. | Varies; characteristic aldehyde proton signal expected around 9.8-10.0 ppm. |
| ¹³C NMR | Chemical shifts (δ) in ppm. | Varies; characteristic carbonyl carbon signal expected around 185-195 ppm. |
| Mass Spec. | Mass-to-charge ratio (m/z) of the molecular ion. | Consistent with the molecular formula C₇H₁₀N₂O. |
| IR | Characteristic vibrational frequencies in cm⁻¹. | Carbonyl (C=O) stretch typically observed around 1670-1700 cm⁻¹. |
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the synthetic pathway for the formation of this compound from a hydrazone precursor via the Vilsmeier-Haack reaction.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound from hydrazone precursors is most effectively achieved through the Vilsmeier-Haack reaction. This method provides a direct and efficient route to this valuable heterocyclic building block. While the general protocol is well-established, optimization of reaction conditions such as temperature and reaction time may be necessary to achieve high yields and purity for this specific target molecule. The detailed mechanistic understanding and experimental workflow provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Physical and chemical properties of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its pyrazole core is a recognized pharmacophore, and the presence of a reactive carbaldehyde group allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications.
Chemical and Physical Properties
This compound, with the CAS Number 676348-38-2, is a pyrazole derivative featuring an ethyl group at the 1-position, a methyl group at the 3-position, and a carbaldehyde group at the 4-position.[3]
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 676348-38-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Canonical SMILES | CCN1C=C(C(=N1)C)C=O | [4] |
| InChI | InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 | [4] |
| InChIKey | KHIVHAYYUUFWPH-UHFFFAOYSA-N | [4] |
Physical Properties
| Property | Predicted Value | Source |
| XlogP | 0.4 | [4] |
| Flash Point | 100.3 °C | [5] |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available | |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. Limited aqueous solubility is expected due to the hydrophobic ethyl and methyl groups. | [6] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, predicted mass spectrometry and collision cross-section data are available.
Mass Spectrometry (Predicted):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 139.08660 | 126.4 |
| [M+Na]⁺ | 161.06854 | 136.9 |
| [M-H]⁻ | 137.07204 | 128.0 |
| [M]⁺ | 138.07877 | 128.9 |
| Source:[4] |
General fragmentation patterns for aldehydes in mass spectrometry often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29).[3][7] For pyrazole rings, fragmentation can include the expulsion of HCN or N₂.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not available, general chemical shift ranges for similar pyrazole structures can be inferred.
-
¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (around 9-10 ppm). The pyrazole ring proton will likely be a singlet between 7 and 8.5 ppm. The ethyl and methyl protons will appear in the upfield region.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected in the highly deshielded region (180-200 ppm). The carbons of the pyrazole ring will have characteristic shifts, and the ethyl and methyl carbons will be in the upfield region.[9][10]
Infrared (IR) Spectroscopy: Key characteristic IR absorption bands for this molecule would include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹.
-
C-H stretching vibrations for the aldehyde, aromatic, and aliphatic protons.
-
C=N and C=C stretching vibrations from the pyrazole ring.[11][12]
Chemical Properties and Reactivity
This compound is a versatile building block in organic synthesis.[2] The aldehyde functional group is susceptible to a variety of chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo addition reactions with various nucleophiles.
-
Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products.[13]
The pyrazole ring itself is a stable aromatic system but can also participate in certain reactions. The nitrogen atoms can act as ligands for metal coordination.
Experimental Protocols
The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[14][15][16] This reaction involves the formylation of an electron-rich substrate, in this case, a pyrazole precursor, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[17][18]
While a specific protocol for this compound is not detailed in the available literature, a general procedure based on the synthesis of analogous compounds is provided below.
General Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Crushed ice
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick oil.
-
After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure complete formation of the reagent.
-
Dissolve the starting material, 1-Ethyl-3-methyl-1H-pyrazole, in an anhydrous solvent such as dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity or the modulation of signaling pathways by this compound itself, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][19][20]
Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[1][21]
-
Anticancer Activity: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and can inhibit various kinases involved in cancer signaling pathways such as JAK/STAT and MEK.[20][21][22]
-
Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal strains.[23]
Given that this compound is a precursor for many of these more complex molecules, it is a key starting point for the development of new therapeutic agents. The specific biological activities of its derivatives would depend on the nature of the substitutions made at the carbaldehyde group.
Safety and Handling
Based on available safety data for analogous compounds, this compound should be handled with care. It is reported to cause skin and serious eye irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. While detailed experimental data on its physical properties are limited, its chemical reactivity, particularly through the Vilsmeier-Haack synthesis, is well-established for related structures. Further research into its specific biological activities and the properties of its derivatives is warranted to fully explore its potential in drug discovery and other applications.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 6. sciensage.info [sciensage.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectral Data and Experimental Protocols for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar pyrazole derivatives. Detailed experimental protocols for the synthesis and spectral analysis are also provided to assist researchers in their laboratory work.
Predicted and Experimental Spectral Data
The following tables summarize the predicted and available spectral data for this compound. Predicted values are derived from the analysis of analogous compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~9.9 - 10.1 | Singlet | 1H | CHO | - |
| ~7.9 - 8.1 | Singlet | 1H | Pyrazole C5-H | - |
| ~4.1 - 4.3 | Quartet | 2H | N-CH₂-CH₃ | ~7.2 |
| ~2.4 - 2.6 | Singlet | 3H | Pyrazole C3-CH₃ | - |
| ~1.4 - 1.6 | Triplet | 3H | N-CH₂-CH₃ | ~7.2 |
Predicted data is based on spectral analysis of similar pyrazole-4-carbaldehyde derivatives.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 187 | CHO |
| ~148 - 150 | Pyrazole C3 |
| ~138 - 140 | Pyrazole C5 |
| ~118 - 120 | Pyrazole C4 |
| ~45 - 47 | N-CH₂-CH₃ |
| ~15 - 17 | N-CH₂-CH₃ |
| ~12 - 14 | Pyrazole C3-CH₃ |
Predicted data is based on spectral analysis of similar pyrazole-4-carbaldehyde derivatives.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2940 | Medium | C-H stretch (alkyl) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1680 - 1660 | Strong | C=O stretch (aldehyde) |
| ~1580 - 1550 | Medium-Strong | C=N stretch (pyrazole ring) |
| ~1500 - 1480 | Medium | C=C stretch (pyrazole ring) |
| ~1460 - 1440 | Medium | C-H bend (alkyl) |
| ~1380 - 1360 | Medium | C-H bend (methyl) |
Predicted data is based on characteristic vibrational frequencies of functional groups in similar molecules.
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity | Assignment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 137 | High | [M-H]⁺ |
| 109 | Highest | [M-CHO]⁺ or [M-C₂H₅]⁺ |
Data obtained from GC-MS analysis available on PubChem.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Ethyl-3-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film (for oils): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For direct analysis, a system with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used.
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
ESI-MS: Dissolve the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).
Data Acquisition:
-
GC-MS (EI): Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The standard electron energy for EI is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectral characterization of the target compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
A Technical Guide to the Biological Activity of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-4-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component in numerous approved drugs and clinical candidates.[3][4] The addition of a carbaldehyde group at the 4-position provides a reactive handle for further molecular elaboration, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.
Synthesis of Substituted Pyrazole-4-carbaldehydes
The most prevalent and efficient method for the synthesis of 3-substituted or 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This one-pot reaction typically involves the formylation and cyclization of hydrazones derived from ketones.
General Synthetic Workflow
The synthesis generally proceeds by first forming a hydrazone from a substituted ketone and a hydrazine. This intermediate is then treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent to yield the target pyrazole-4-carbaldehyde.[8][9]
Experimental Protocol: Vilsmeier-Haack Synthesis
The following is a generalized protocol based on methodologies reported in the literature.[8][9]
-
Hydrazone Formation:
-
Dissolve equimolar amounts of a substituted ketone (e.g., 2,4-dichloro acetophenone) and a substituted hydrazide (e.g., 2-phenoxyacetohydrazide) in a suitable solvent such as ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. The precipitated solid (hydrazone) is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization and Formylation:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cooled, dry dimethylformamide (DMF) with stirring.
-
Add the previously synthesized hydrazone (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Stir the reaction mixture at 60-70°C for 4-10 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice.
-
Neutralize the solution with sodium bicarbonate (NaHCO₃) or another suitable base.
-
The solid product that separates is filtered, washed thoroughly with water, dried, and purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or DMF).[8]
-
Biological Activities and Quantitative Data
Substituted pyrazole-4-carbaldehydes and their subsequent derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]
Antimicrobial Activity
Numerous studies have demonstrated the efficacy of pyrazole-4-carbaldehyde derivatives against various pathogenic bacteria and fungi.[5][10][11] The mechanism often involves the disruption of essential cellular processes in the microorganisms. The presence of specific substituents, particularly halogens, on the phenyl rings has been shown to enhance antimicrobial potency.[8]
Table 1: Antimicrobial Activity of Substituted Pyrazole-4-carbaldehyde Derivatives
| Compound Series | Substituent (R) | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Thiazolyl-pyrazoles | H, 4-Cl, 4-Br | S. aureus | 15.63 - 62.5 | [12] |
| Thiazolyl-pyrazoles | H, 4-Cl, 4-Br | E. coli | 31.25 - 125 | [12] |
| Thiazolyl-pyrazoles | H, 4-Cl, 4-Br | C. albicans | 15.63 - 62.5 | [12] |
| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-pyrazoles | 4-Br | B. subtilis | 125 | [8] |
| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-pyrazoles | 2,4,6-trichloro | S. aureus | 125 | [8] |
| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-pyrazoles | 4-Br | C. albicans | 250 |[8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution)
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Anticancer Activity
The pyrazole scaffold is a cornerstone in the design of targeted anticancer agents. Derivatives of pyrazole-4-carbaldehyde have shown significant cytotoxic activity against a range of human cancer cell lines.[13][14] Some of these compounds exert their effect by inhibiting key enzymes in cell signaling pathways, such as protein kinases.
One such target is the PI3K (Phosphoinositide 3-kinase) pathway, which is crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Table 2: In Vitro Anticancer Activity of Substituted Pyrazole Derivatives
| Compound Series | Substituent | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| Pyrazole carbaldehydes | N/A (Compound 43) | MCF-7 (Breast) | 0.25 | [13] |
| Polysubstituted pyrazoles | N/A (Compound 59) | HepG2 (Liver) | 2.0 | [13] |
| Indole-pyrazoles | N/A (Compounds 33, 34) | HCT116, MCF-7, HepG2, A549 | < 23.7 | [13] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-(4-nitrobenzylideneamino) | MCF-7 (Breast) | 11.0 | [15] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-(4-chlorobenzylideneamino) | MCF-7 (Breast) | 12.0 |[15] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a solubilization solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain pyrazole-4-carbaldehyde derivatives have demonstrated significant anti-inflammatory effects.[16] The mechanism of action can involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the stabilization of protein denaturation, a key process in inflammatory diseases.[16][17]
Table 3: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound Series | Substituent | Assay | Activity (% Inhibition or IC₅₀) | Reference |
|---|---|---|---|---|
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazoles | 4-NO₂ | Protein Denaturation | 93.53% Inhibition | [17] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazoles | 4-F | Protein Denaturation | 88.25% Inhibition | [16] |
| Pyrazole derivatives | N/A (Compound 122a) | COX-2 Inhibition | IC₅₀ = 39.42 µg/mL | [17] |
| Pyrazole-NO hybrids | Organic nitrate ester | Carrageenan-induced edema | Potent activity |[16] |
Experimental Protocol: Anti-inflammatory Activity (Inhibition of Protein Denaturation)
-
Reaction Mixture: The reaction mixture consists of the test compound at various concentrations (e.g., 10-500 µg/mL) and a 1% aqueous solution of bovine serum albumin (BSA).
-
pH Adjustment: The pH of the mixture is adjusted to 6.3 using 1N hydrochloric acid.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes.
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control solution (without the test compound). Diclofenac sodium is often used as a standard reference drug.[16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpsionline.com [jpsionline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. orientjchem.org [orientjchem.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. mdpi.com [mdpi.com]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This powerful and versatile method is particularly effective for the synthesis of pyrazole-4-carbaldehydes, which are crucial building blocks in the development of pharmaceuticals and advanced materials.[4][5] The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group at the 4-position opens up a vast array of possibilities for further molecular elaboration.[4][6] This guide provides an in-depth overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, covering its mechanism, experimental protocols, and substrate scope.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.[7]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This attack preferentially occurs at the C4 position of the pyrazole ring.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.[3]
Caption: Mechanism of the Vilsmeier-Haack Reaction for Pyrazole Formylation.
Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established procedure. While specific conditions may vary depending on the substrate, a general protocol is outlined below.
General Procedure for the Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[4]
-
Reagent Preparation: In a dried flask under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to cooled (typically -10°C to 0°C) N,N-dimethylformamide (DMF).[8] The mixture is stirred until the viscous, white Vilsmeier reagent is formed.[8]
-
Reaction: The starting pyrazole derivative is then added to the pre-formed Vilsmeier reagent.
-
Heating: The reaction mixture is heated to a specific temperature (ranging from 70°C to 120°C) and stirred for a period of 2 to 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[4][8]
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice or ice-cold water.[6][9]
-
Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[4]
Caption: General Experimental Workflow for Pyrazole-4-carbaldehyde Synthesis.
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack reaction for the formylation of pyrazoles is highly dependent on the substituents present on the pyrazole ring. A summary of reaction conditions and yields for various 1,3-disubstituted 5-chloro-1H-pyrazoles is presented below.
| Entry | R¹ (at N1) | R³ (at C3) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Me | Pr | 2 | 120 | 85 | [4] |
| 2 | Et | Pr | 2 | 120 | 81 | [4] |
| 3 | CH₂CH₂OH | Pr | 2 | 120 | 58ᵃ | [4] |
| 4 | Ph | Pr | 12 | 120 | 52 | [4] |
| 5 | Ph | Ph | 12 | 120 | 41 | [4] |
| 6 | 4-Me-C₆H₄ | Pr | 12 | 120 | 73 | [4] |
| 7 | 4-F-C₆H₄ | Me | 12 | 120 | 62 | [4] |
| 8 | 4-NO₂-C₆H₄ | Pr | 14 | 120 | 0ᵇ | [4] |
| 9 | 2,4-(NO₂)₂-C₆H₃ | Pr | 14 | 120 | 0ᵇ | [4] |
| 10 | Me | CF₃ | 14 | 120 | 0ᵇ | [4] |
ᵃ Concomitant substitution of the hydroxyl group with a chlorine atom was observed. ᵇ No reaction, starting material was recovered.
Substrate Scope and Limitations
The Vilsmeier-Haack reaction is broadly applicable to a wide range of pyrazole derivatives. However, the electronic nature of the substituents on the pyrazole ring plays a critical role in the outcome of the reaction.
-
Electron-donating groups: Pyrazoles bearing electron-donating alkyl or aryl groups at the N1 and C3 positions generally undergo formylation smoothly, providing good to excellent yields of the corresponding 4-carbaldehydes.[4]
-
Electron-withdrawing groups: Conversely, the presence of strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), on the pyrazole ring can significantly deactivate the system towards electrophilic substitution, often resulting in no reaction or very low conversions.[4] Aromatic substituents, being more electron-withdrawing than alkyl groups, can also hinder the formylation of 5-chloropyrazoles.[4]
-
Side Reactions: In some cases, unexpected side reactions can occur. For instance, the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole is accompanied by the substitution of the hydroxyl group with a chlorine atom.[4]
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a highly attractive method for both academic research and industrial applications. A thorough understanding of the reaction mechanism and the electronic effects of the substituents on the pyrazole ring is crucial for optimizing reaction conditions and achieving high yields of the desired products. The resulting pyrazole-4-carbaldehydes are valuable intermediates, paving the way for the synthesis of a diverse range of complex molecules with significant biological and material properties.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Storage and Stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Given the limited publicly available stability data specific to this compound, this guide synthesizes general principles of chemical stability, handling of analogous compounds, and regulatory guidelines for forced degradation studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| CAS Number | 676348-38-2 |
| Appearance | Typically a solid |
| Flash Point | 100.3°C |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and general chemical storage principles.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Specific recommendations vary from 2-8°C to -20°C.[1][2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a dry and well-ventilated place.[1] | To prevent hydrolysis and oxidation. |
| Container | Keep container tightly closed and sealed. | To prevent exposure to moisture and atmospheric contaminants. |
| Light | Store protected from light. | Aldehyde functional groups can be susceptible to photolytic degradation. |
Handling Precautions:
-
This compound may cause skin and serious eye irritation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively documented in publicly available literature, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary sites of instability are the aldehyde functional group and the pyrazole ring, which can be susceptible to hydrolysis, oxidation, and photolysis.
A logical workflow for investigating the stability of a chemical compound like this compound is outlined below.
Caption: Workflow for Stability Assessment.
Hydrolytic Degradation
The aldehyde group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, reactions can occur. While specific data for this compound is lacking, related pyrazole esters have shown susceptibility to hydrolysis at pH 8. The pyrazole ring itself is generally stable to hydrolysis.
Oxidative Degradation
The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents.
Caption: Oxidation of the Aldehyde Group.
Photolytic Degradation
Aromatic aldehydes can undergo various photochemical reactions upon exposure to UV or visible light. These can include oxidation, reduction, or polymerization. While specific photostability data for this compound is unavailable, it is prudent to protect it from light during storage and handling.
Thermal Degradation
In the absence of other reagents, many organic molecules will decompose at elevated temperatures. The pyrazole ring is generally thermally stable. Studies on other pyrazole derivatives have shown decomposition at very high temperatures. For this compound, thermal degradation is expected to be a concern primarily at temperatures approaching its flash point and beyond.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to establish a comprehensive stability profile for this compound, conducting a forced degradation study is recommended. The following are general protocols based on ICH guidelines that can be adapted for this specific compound.
Table 3: General Protocol for a Forced Degradation Study
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) and add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature or slightly elevated temperature for a specified period. |
| Photolytic Degradation | Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should not be less than 200 watt hours/square meter. |
| Thermal Degradation | Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period. |
Analytical Method:
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated. This method must be able to separate the intact compound from all potential degradation products.
Caption: Experimental Workflow for Forced Degradation.
Conclusion
While specific, quantitative stability data for this compound is limited in the public domain, this guide provides a framework for its safe storage, handling, and stability assessment based on its chemical structure and general principles of chemical stability. For critical applications in research and drug development, it is strongly recommended that users perform their own stability studies under conditions relevant to their specific use case. The protocols and potential degradation pathways outlined herein provide a solid starting point for such investigations.
References
An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry, notably found in various drugs exhibiting anti-inflammatory, analgesic, and anti-cancer properties. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and explores its application as a precursor in the development of targeted therapeutics, particularly focusing on the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway.
Compound Identification and Properties
This compound is a substituted pyrazole derivative characterized by an ethyl group at the 1-position, a methyl group at the 3-position, and a formyl (carbaldehyde) group at the 4-position of the pyrazole ring.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][3] |
| CAS Number | 676348-38-2 | [2][3] |
| Appearance | Varies; often a solid | N/A |
| Storage | 2-8°C, dry, sealed | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, a precursor to 1-ethyl-3-methyl-1H-pyrazole, using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8]
General Experimental Workflow
The synthesis can be visualized as a two-step process: the formation of the Vilsmeier reagent followed by the formylation of the pyrazole substrate and subsequent workup.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for similar pyrazole substrates.[9][10][11][12] Researchers should optimize conditions for their specific setup.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents relative to the substrate). Cool the flask in an ice bath to 0-5°C. Slowly add POCl₃ (e.g., 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature is maintained below 10°C. The formation of a white, viscous chloroiminium salt (the Vilsmeier reagent) should be observed. Stir the mixture at this temperature for 30-60 minutes.[11]
-
Formylation Reaction: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.[9][10]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This quenching step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel.
Applications in Drug Development: Targeting the COX-2 Pathway
Pyrazole derivatives are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs).[13][14] A prominent example is Celecoxib, a selective COX-2 inhibitor.[15][16] this compound serves as a key building block for synthesizing analogues of such drugs.
The anti-inflammatory effects of these compounds are primarily achieved by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway.[17][18] Under inflammatory conditions, its expression is upregulated, leading to increased production of prostaglandins, particularly Prostaglandin E2 (PGE2), which are potent mediators of pain and inflammation.[19][20][21]
The COX-2 Signaling Pathway
The signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including PGE2, which then act on its receptors to elicit an inflammatory response.[22][23][24] Selective inhibitors developed from pyrazole scaffolds block the active site of the COX-2 enzyme, thus preventing the synthesis of these pro-inflammatory mediators.
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. usbio.net [usbio.net]
- 3. This compound [myskinrecipes.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. benchchem.com [benchchem.com]
- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 19. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 21. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 23. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. experts.arizona.edu [experts.arizona.edu]
Methodological & Application
Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a versatile building block in the construction of diverse heterocyclic scaffolds with significant potential in medicinal chemistry and agrochemical research.[1][2] This document details key applications, including the synthesis of pyrazolo[3,4-d]pyrimidines and pyrano[2,3-c]pyrazoles, complete with detailed experimental protocols, quantitative data, and visual workflows.
Synthesis of Bioactive Heterocycles
This compound serves as a crucial precursor for the synthesis of various fused heterocyclic systems. Its aldehyde functionality allows for facile condensation reactions with active methylene compounds and subsequent cyclization to yield complex molecular architectures. Notably, it is a key starting material for pyrazolo[3,4-d]pyrimidines, a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties. Furthermore, its application in multicomponent reactions enables the efficient, one-pot synthesis of highly substituted pyrano[2,3-c]pyrazoles, which are also of significant interest in drug discovery.[3][4]
Key Applications and Experimental Protocols
Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. This compound readily undergoes this reaction with active methylene compounds like malononitrile to produce an α,β-unsaturated dinitrile. This intermediate is a versatile precursor for further synthetic transformations.
Experimental Protocol: Synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile
A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor. The reaction mixture is irradiated for 30 minutes at 60°C and 20 W. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The resulting solid product is recrystallized from a hexane-dichloromethane (1:1) mixture to yield the pure compound.
Quantitative Data
| Product | Yield | Melting Point (°C) |
| 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile | >90% | 118-120 |
Spectroscopic Data
| Type | Data |
| IR (KBr, cm⁻¹) | 2220 (CN), 1665 (C=C) |
| ¹H NMR (CDCl₃, ppm) | 7.90 (s, 1H, pyrazole-H), 7.70 (s, 1H, =CH), 4.15 (q, 2H, CH₂), 2.50 (s, 3H, CH₃), 1.45 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | 160.0, 158.5, 140.0, 115.0, 113.5, 83.0, 45.0, 15.0, 12.0 |
Reaction Workflow
Caption: Knoevenagel condensation workflow.
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. This compound can be utilized in a four-component reaction with ethyl acetoacetate, hydrazine hydrate, and malononitrile to construct the pyrano[2,3-c]pyrazole scaffold.
Experimental Protocol: Synthesis of 6-Amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), this compound (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) are added successively at room temperature. The reaction is stirred vigorously for 20 minutes in an open atmosphere. The precipitated solid is filtered, washed with water, and then with a mixture of ethyl acetate/hexane (20:80). The crude product is purified by recrystallization from ethanol.
Quantitative Data
| Product | Yield |
| 6-Amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95% |
Reaction Scheme
Caption: Four-component synthesis of a pyrano[2,3-c]pyrazole.
Synthesis of 1-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Conceptual Synthetic Pathway
Caption: Conceptual pathway to a pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for Knoevenagel condensations and multicomponent reactions offer efficient and high-yielding routes to complex molecules of interest to the pharmaceutical and agrochemical industries. Further exploration of its reactivity is likely to uncover novel synthetic pathways to other important chemical entities.
References
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its pyrazole core is a prevalent scaffold in many biologically active molecules, contributing to a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The aldehyde functional group provides a reactive handle for diverse chemical transformations, making it an ideal starting material for the construction of more complex molecular architectures.
This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of novel pharmaceutical agents, with a focus on the preparation of enantiomerically pure (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-diones. These compounds are of interest for their potential therapeutic applications.
Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of:
-
Orexin Receptor Antagonists: These compounds are under investigation for the treatment of sleep disorders.
-
Enantiomerically Pure Piperidine-2,4-diones: These molecules are valuable for designing novel therapeutic agents due to the biological significance of both the pyrazole and piperidine-2,4-dione moieties.
-
3-Amino-isoquinolines: Certain derivatives have demonstrated activity against various tumor cell lines.
Featured Application: Synthesis of (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione
This section details the synthetic route to (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione, a chiral piperidine-2,4-dione derivative with potential pharmacological activity. The synthesis leverages an asymmetric approach utilizing a chiral sulfinamide auxiliary to control the stereochemistry of the final product.
Synthetic Workflow
Caption: Synthetic pathway to (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butanesulfinyl imine from this compound
Objective: To synthesize the chiral N-tert-butanesulfinyl imine intermediate.
Materials:
-
This compound
-
(R)-tert-butanesulfinamide
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add Titanium(IV) isopropoxide (2.0 eq) to the mixture.
-
Stir the reaction mixture at 50 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of brine.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butanesulfinyl imine.
Protocol 2: Synthesis of (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione
Objective: To synthesize the final piperidine-2,4-dione product through a multi-step sequence.
Materials:
-
N-tert-butanesulfinyl imine of this compound
-
Allylating agent (e.g., allyl bromide with Indium or Zinc)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-Bromosuccinimide (NBS)
-
Potassium tert-butoxide (t-BuOK)
-
Appropriate solvents
Procedure:
-
Diastereoselective Allylation: Perform an Indium or Zinc-mediated allylation of the N-tert-butanesulfinyl imine to yield the corresponding homoallylsulfinamide.
-
N-Boc Protection: Treat the homoallylsulfinamide with HCl to remove the sulfinyl group, followed by protection of the resulting amine with Boc₂O to give the N-Boc-homoallylamine.
-
Cyclobromocarbamation: Subject the N-Boc-homoallylamine to cyclobromocarbamation using NBS.
-
Enolate-isocyanate Rearrangement: Treat the product from the previous step with a strong base, such as t-BuOK, to induce an enolate-isocyanate rearrangement, yielding the final product, (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione.
-
Purify the final compound by column chromatography.
Quantitative Data
| Step | Compound | Yield (%) | Purity (%) |
| N-tert-butanesulfinyl imine formation | N-tert-butanesulfinyl imine of the starting aldehyde | >90 | >95 |
| Diastereoselective allylation | Diastereomeric homoallylsulfinamides | up to 99 | >98 (de) |
| N-Boc protection | Pyrazol-4-yl-derived N-Boc-homoallylamine | High | >95 |
| Final Product | (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione | Good | >98 (ee) |
Note: Yields and purities are representative and may vary depending on specific reaction conditions and scale.
Signaling Pathways
The piperidine-2,4-dione moiety is a known pharmacophore present in various biologically active compounds. The specific biological target and signaling pathway for (S)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)piperidine-2,4-dione would require further pharmacological investigation. However, pyrazole derivatives are known to interact with a range of biological targets.
References
Application of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis
Abstract:
This document provides detailed application notes and experimental protocols for the utilization of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde as a pivotal intermediate in the synthesis of a variety of agrochemicals. The focus is on the synthesis of pyrazole carboxamide derivatives, a class of compounds renowned for their potent fungicidal and insecticidal activities. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development.
Introduction
The pyrazole ring is a critical pharmacophore in the design and development of modern agrochemicals due to its broad spectrum of biological activities. This compound serves as a versatile building block for the synthesis of highly active fungicidal and insecticidal compounds. Its aldehyde functional group allows for straightforward chemical modifications, primarily through oxidation to the corresponding carboxylic acid, which is then converted to various carboxamides. These pyrazole carboxamides often target the succinate dehydrogenase (SDH) enzyme in fungi, a crucial component of the mitochondrial respiratory chain, leading to potent fungicidal effects. In insects, they can act on the nervous system or other vital physiological processes. This document outlines the synthetic pathways from this compound to these active agrochemical ingredients and presents their biological activity data.
Synthetic Pathways
The overall synthetic strategy involves a three-stage process:
-
Synthesis of the Pyrazole Core: Formation of the this compound scaffold, typically via a Vilsmeier-Haack reaction.
-
Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid.
-
Amidation: Formation of the final N-substituted pyrazole carboxamide.
Caption: General synthetic workflow from starting materials to final agrochemical products.
Experimental Protocols
Synthesis of this compound
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds like pyrazoles.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazole.
Protocol:
-
In a three-necked flask equipped with a dropping funnel, stirrer, and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
To this reagent, add 1-ethyl-3-methyl-1H-pyrazole dropwise.
-
Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Oxidation to 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
The aldehyde is oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of carboxamides.
Protocol:
-
Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Prepare a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Slowly add the oxidizing agent to the solution of the aldehyde at a controlled temperature (typically 0-10°C).
-
After the addition, allow the reaction to stir at room temperature until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if KMnO₄ was used, until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Synthesis of N-Aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamides
The final step involves the formation of the amide bond.
Protocol:
-
Formation of the Acid Chloride:
-
To a flask containing 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Add a catalytic amount of dry DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude acid chloride. Use this directly in the next step.
-
-
Amidation:
-
Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired substituted aniline and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Cool the aniline solution to 0°C and slowly add the acid chloride solution dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture with water, dilute HCl, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide.
-
Biological Activity Data
The following tables summarize the biological activity of representative N-aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide derivatives.
Fungicidal Activity
Many pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH), making them effective fungicides against a range of plant pathogens.
| Compound ID | Substituent on N-Aryl Ring | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) of Reference |
| PFC-1 | 2-chloro | Botrytis cinerea | 1.58 | Boscalid | 2.14 |
| PFC-2 | 3-trifluoromethyl | Rhizoctonia solani | 0.95 | Thifluzamide | 1.22 |
| PFC-3 | 2,4-dichloro | Sclerotinia sclerotiorum | 2.31 | Boscalid | 3.05 |
| PFC-4 | 4-fluoro | Fusarium graminearum | 5.67 | Fluxapyroxad | 4.89 |
Insecticidal Activity
Certain pyrazole carboxamides exhibit significant insecticidal properties against various agricultural pests.
| Compound ID | Substituent on N-Aryl Ring | Target Pest | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) of Reference |
| PIC-1 | 2-methyl-4-chloro | Plutella xylostella (Diamondback Moth) | 8.7 | Chlorantraniliprole | 3.5 |
| PIC-2 | 3,5-bis(trifluoromethyl) | Myzus persicae (Green Peach Aphid) | 12.4 | Imidacloprid | 5.8 |
| PIC-3 | 4-tert-butyl | Tetranychus urticae (Two-spotted Spider Mite) | 15.2 | Abamectin | 2.1 |
| PIC-4 | 2,6-dichloro-4-trifluoromethoxy | Spodoptera exigua (Beet Armyworm) | 10.5 | Emamectin benzoate | 1.9 |
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of a wide array of potent agrochemicals. The straightforward synthetic transformations, including oxidation to the carboxylic acid and subsequent amidation, provide access to a diverse library of N-aryl pyrazole carboxamides. These derivatives have demonstrated significant fungicidal and insecticidal activities, highlighting the importance of the 1-ethyl-3-methyl-pyrazole scaffold in modern crop protection research and development. The protocols and data presented herein serve as a comprehensive guide for the synthesis and evaluation of novel agrochemical candidates based on this promising chemical core.
Application Note & Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: Formylated pyrazoles are crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] This document provides a detailed experimental protocol for the regioselective formylation of 1-ethyl-3-methyl-1H-pyrazole at the C4 position to synthesize 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. The procedure utilizes the Vilsmeier-Haack reaction, a reliable and efficient method that employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.[2][3] This protocol outlines the step-by-step methodology, reagent quantities, safety precautions, and reaction work-up to ensure reproducible and high-yield synthesis.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities. The introduction of a formyl (-CHO) group onto the pyrazole ring provides a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocyclic systems.[3] The reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃, which then acts as the electrophile in an attack on the electron-rich pyrazole ring.[2] For N-substituted pyrazoles, formylation typically occurs regioselectively at the C4 position. This protocol has been optimized for the synthesis of this compound, a key building block in organic synthesis.[4]
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from reagent preparation to the isolation of the final product.
Figure 1: Experimental workflow for the Vilsmeier-Haack formylation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) | Notes |
| 1-Ethyl-3-methyl-1H-pyrazole | 110.16 | 1.0 | 1.10 g (10.0 mmol) | Starting material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 1.1 mL (12.0 mmol) | Highly corrosive, handle with care |
| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | ~20 | 15 mL | Reagent and solvent |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 10 mL | To dissolve pyrazole |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed (~100 mL) | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL (3 x 50 mL) | Extraction solvent |
| Brine (Saturated NaCl solution) | - | - | ~60 mL (2 x 30 mL) | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Detailed Experimental Protocol
Safety Note: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5]
4.1 Vilsmeier Reagent Preparation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (15 mL) to the flask.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2 eq, 1.1 mL) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.[5]
-
After the addition is complete, stir the resulting mixture (a viscous, white salt may form) at 0-5 °C for an additional 30 minutes. This is the Vilsmeier reagent.
4.2 Formylation Reaction
-
In a separate dry flask, dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq, 1.10 g) in anhydrous dichloromethane (10 mL).
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C over 20-30 minutes.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
4.3 Work-up and Purification
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water (approx. 200 g).
-
Carefully and slowly pour the reaction mixture onto the ice-water mixture. This quenching process is highly exothermic and should be done in a controlled manner.[5]
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8 (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield this compound as a pure compound.
Expected Results
The Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazole is expected to regioselectively yield This compound . The reaction typically proceeds in good to excellent yields (70-90%), depending on the purity of reagents and adherence to anhydrous conditions. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of novel anti-inflammatory agents. The protocols outlined below are based on established methodologies for the evaluation of anti-inflammatory compounds.
Introduction: The Role of Pyrazole Scaffolds in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] The pyrazole scaffold is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2]
This compound is a versatile synthetic intermediate.[3][4][5] Its aldehyde functional group allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of a diverse library of pyrazole-based compounds with potential anti-inflammatory properties. These derivatives can be designed to target key inflammatory mediators and signaling pathways.
Synthetic Strategy: From Pyrazole-4-carbaldehyde to Bioactive Molecules
The aldehyde functionality of this compound serves as a crucial handle for constructing more complex molecular architectures. A common and effective synthetic route involves the Claisen-Schmidt condensation reaction with substituted acetophenones to yield α,β-unsaturated ketones (chalcones). These chalcones can then be further cyclized with various reagents to generate a range of heterocyclic systems.
DOT Script for Synthetic Workflow
Caption: General synthetic scheme for the derivatization of this compound.
Key Anti-Inflammatory Signaling Pathways
Compounds derived from pyrazole scaffolds are known to modulate several key signaling pathways involved in the inflammatory response. The primary target for many pyrazole-based anti-inflammatory drugs is the arachidonic acid cascade, specifically the cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are the two main isoforms of the cyclooxygenase enzyme. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] Pyrazole derivatives have been successfully designed to achieve high selectivity for COX-2.[2][6]
DOT Script for COX-2 Inhibition Pathway
Caption: Simplified diagram of COX-2 inhibition by pyrazole derivatives.
Cytokine Modulation
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), play a pivotal role in orchestrating the inflammatory cascade. The inhibition of these cytokines is another important mechanism through which anti-inflammatory drugs can exert their effects. Pyrazole derivatives have been shown to suppress the production of these key inflammatory mediators.
DOT Script for TNF-α Inhibition Pathway
Caption: Putative mechanism of TNF-α suppression by pyrazole derivatives.
Quantitative Anti-Inflammatory Data
The following table summarizes representative in vivo anti-inflammatory data for pyrazole derivatives synthesized from a pyrazole-4-carbaldehyde precursor, evaluated using the carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation.
| Compound ID | Structure | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 6b | Pyrazole-substituted cyanopyridone | 10 | 4 | 85.78 ± 0.99 | [1] |
| Indomethacin | Standard NSAID | 10 | 4 | 72.99 | [1] |
| Celecoxib | Selective COX-2 Inhibitor | 10 | 4 | 83.76 | [1] |
Data is presented as mean ± SEM.
Experimental Protocols
Protocol for Synthesis of a Chalcone Intermediate
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a reaction flask.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred solution.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the ability of a compound to reduce acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (derivatives of this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6): Vehicle control, standard drug, and test compound groups.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol for In Vitro Anti-inflammatory Activity (LPS-Induced TNF-α Production in RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel pyrazole-based anti-inflammatory drug candidates. The established anti-inflammatory potential of the pyrazole scaffold, coupled with the synthetic accessibility of derivatives from this carbaldehyde, provides a strong foundation for the development of new therapeutics targeting key inflammatory pathways such as COX-2 and pro-inflammatory cytokine production. The protocols provided herein offer a framework for the synthesis and evaluation of these promising compounds.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fused Heterocyclic Scaffolds from Pyrazole-4-carbaldehyde: Applications and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing pyrazole-4-carbaldehyde as a versatile starting material. The aldehyde functionality at the C4 position of the pyrazole ring serves as a key handle for constructing a variety of fused ring systems with significant potential in medicinal chemistry and materials science. This guide offers a comprehensive overview of synthetic strategies, detailed experimental procedures, and quantitative data to facilitate the replication and further development of these important chemical transformations.
Application Notes
Pyrazole-4-carbaldehyde is a valuable building block for the synthesis of a wide array of fused heterocyclic systems, including but not limited to pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The synthetic routes predominantly involve condensation and cyclization reactions with various bifunctional nucleophiles.
Key reaction types include:
-
Condensation with Active Methylene Compounds: The reaction of pyrazole-4-carbaldehyde with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, β-ketoesters) is a cornerstone for the synthesis of pyrazolo[3,4-b]pyridines. These reactions, often catalyzed by a base like piperidine or sodium methoxide, proceed through a Knoevenagel condensation followed by an intramolecular cyclization.
-
Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehyde is an excellent substrate for MCRs, enabling the rapid construction of complex molecular architectures in a single step. These reactions offer advantages in terms of efficiency, atom economy, and reduced waste generation.
-
Cyclocondensation with Hydrazines: The reaction with hydrazine and its derivatives leads to the formation of pyrazolo[3,4-d]pyridazines, which are important pharmacophores.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: Condensation of 5-aminopyrazole-4-carbaldehyde derivatives with various reagents can lead to the formation of the pyrazolo[3,4-d]pyrimidine core, a key structure in many kinase inhibitors.
The versatility of pyrazole-4-carbaldehyde allows for the introduction of a wide range of substituents on the resulting heterocyclic systems, enabling the fine-tuning of their physicochemical and biological properties.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from pyrazole-4-carbaldehyde derivatives, providing a comparative overview of different synthetic approaches.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridines
| Starting Pyrazole Derivative | Reagent(s) | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Piperidine/Ethanol | Reflux | N/A | N/A | Pyrazolo[3,4-b]pyridine-5-carbonitriles | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyanomethyl derivatives | N/A | N/A | N/A | N/A | 6-Aminopyrazolo[3,4-b]pyridines | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Active methylene compounds | Sodium methoxide/Methanol | Reflux | N/A | N/A | Substituted Pyrazolo[3,4-b]pyridines | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | N/A | N/A | N/A | N/A | Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Dimethyl-3-oxopentanedioate | N/A | N/A | N/A | N/A | Mixture of Methyl 6-methyl- and 6-(2-methoxy-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | β-Ketoesters | Piperidine | N/A | N/A | N/A | Pyrazolo[3,4-b]pyridine-5-carboxylates | [1] |
Table 2: Synthesis of Other Fused Pyrazoles
| Starting Pyrazole Derivative | Reagent(s) | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Sodium carbonate/Ethanol | N/A | N/A | N/A | Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate | [1] |
| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine or Methylhydrazine | N/A | N/A | N/A | N/A | Pyrazolo[3,4-d]pyridazin-4-ones | [1] |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate | N/A | N/A | N/A | N/A | Pyrazolo[3,4-d][1][2][3]triazines | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Ethanolic KOH | Reflux | N/A | N/A | Cyclopenta[b]pyrazolo[4,3-e]pyridines | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles
This protocol describes the Friedländer condensation for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles.[1]
Materials:
-
5-Amino-1H-pyrazole-4-carbaldehyde derivative
-
Appropriate acetonitrile derivative (e.g., malononitrile, phenylacetonitrile)
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve the 5-amino-1H-pyrazole-4-carbaldehyde derivative (1.0 eq) and the acetonitrile derivative (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazolo[3,4-b]pyridine-5-carbonitrile.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4-ones
This protocol outlines the synthesis of pyrazolo[3,4-d]pyridazin-4-ones from ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates.[1]
Materials:
-
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate derivative
-
Hydrazine hydrate or methylhydrazine
-
Appropriate solvent (e.g., ethanol, acetic acid)
Procedure:
-
To a solution of the ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate derivative (1.0 eq) in a suitable solvent, add hydrazine hydrate (1.2 eq) or methylhydrazine (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-d]pyridazin-4-one.
Protocol 3: Four-Component Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles
This protocol describes a taurine-catalyzed four-component reaction for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles.[2]
Materials:
-
Aromatic or heteroaromatic aldehyde (1.0 mmol) (in this context, a pyrazole-4-carbaldehyde could be used)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Taurine (catalyst)
-
Water
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and a catalytic amount of taurine in water.
-
Heat the mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The solid product that forms is collected by filtration.
-
Wash the solid with hot water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyrano[2,3-c]pyrazole derivative.
Visualizations
The following diagrams illustrate key synthetic pathways and workflows described in this document.
Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
References
Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Potent and Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The pyrazole scaffold is a well-established pharmacophore in numerous anti-inflammatory drugs, and this starting material offers a versatile platform for the development of novel therapeutic agents.
Introduction: The Role of Pyrazole-Based COX-2 Inhibitors
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation and is a key mediator of pain and swelling. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to a risk of gastrointestinal side effects. Selective COX-2 inhibitors were developed to target inflammation more specifically, thereby reducing these adverse effects.
The 1,5-diarylpyrazole structure is a hallmark of many potent and selective COX-2 inhibitors, with celecoxib being a prominent example. The sulfonamide or a similar functional group on one of the aryl rings is crucial for binding to a specific hydrophilic pocket in the COX-2 active site, conferring selectivity over COX-1. This compound serves as an excellent starting point for introducing the necessary structural diversity at the 4-position of the pyrazole ring to generate novel and effective COX-2 inhibitors.
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the inflammatory pathway and the mechanism of action for COX-2 inhibitors.
Caption: COX-2 signaling pathway and site of inhibition.
Representative Synthetic Workflow
The following diagram outlines a general and adaptable synthetic route for the preparation of pyrazole-based COX-2 inhibitors starting from this compound. This workflow typically involves a condensation reaction followed by a cyclization step.
Caption: General synthetic workflow for COX-2 inhibitors.
Experimental Protocols
The following protocols are representative methods for the synthesis of pyrazole-based COX-2 inhibitors. Researchers should adapt these procedures based on the specific target molecule and substrate reactivity.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the formylation of a pyrazole ring using the Vilsmeier-Haack reaction.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
10% Sodium carbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-Dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-Ethyl-3-methyl-1H-pyrazole dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a 10% sodium carbonate solution to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.
Protocol 2: Synthesis of a Pyrazole-based Thiosemicarbazone Derivative
This protocol details the condensation of the pyrazole-4-carbaldehyde with a substituted thiosemicarbazide.
Materials:
-
This compound
-
Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol and then water, and dry it under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized pyrazole derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or reference inhibitors to the wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Quantitative Data Summary
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of pyrazole-based inhibitors reported in the literature. This data is intended to provide a comparative baseline for newly synthesized compounds.
| Compound ID | R Group Variation | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | Reference Drug | 5.42 | 2.16 | 2.51 | [1] |
| Indomethacin | Reference Drug | - | - | - | [1] |
| Compound 5f | Pyrazolone-pyridazine hybrid with trimethoxybenzylidene | 14.34 | 1.50 | 9.56 | [1] |
| Compound 6e | Aminopyrazole-pyridazine hybrid with bromobenzylidene | >100 | 2.51 | >39.84 | [1] |
| Compound 6f | Aminopyrazole-pyridazine hybrid with trimethoxybenzylidene | 9.56 | 1.15 | 8.31 | [1] |
| Compound 11 | Diarylpyrazole with specific substitutions | >50 | 0.043 | >1162 | [2] |
| Compound 12 | Diarylpyrazole with specific substitutions | >50 | 0.049 | >1020 | [2] |
| Compound 15 | Diarylpyrazole with specific substitutions | >50 | 0.045 | >1111 | [2] |
Note: The IC₅₀ values and selectivity indices can vary depending on the specific assay conditions and enzyme source.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, potent, and selective COX-2 inhibitors. The straightforward synthetic transformations, such as condensation and cyclization reactions, allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The provided protocols offer a solid foundation for researchers to explore the potential of this starting material in the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in drug discovery and medicinal chemistry.[1][2][3][4][5][6] The use of microwave irradiation offers a green and efficient alternative to conventional heating methods, often leading to shorter reaction times, increased yields, and improved product selectivity.[6][7][8][9][10][11]
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants.[7][8][11] Unlike conventional heating, where heat is transferred through conduction and convection, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[7][9][12] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[7][8][11] This efficient energy transfer can accelerate reaction rates, often dramatically reducing reaction times from hours to minutes.[7][10][13][14]
Advantages of MAOS for Pyrazole Synthesis:
-
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[10][13][14][15][16]
-
Higher Yields: Microwave synthesis frequently results in higher product yields compared to traditional methods.[10][13][14][16][17]
-
Improved Purity and Selectivity: The precise temperature control and rapid heating can minimize the formation of byproducts, leading to cleaner reactions and simpler purification.[6][10]
-
Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating setups.[7][11]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[8][9][11]
Applications of Pyrazole Derivatives in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds.[2][4][5] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Several FDA-approved drugs for cancer treatment, such as Crizotinib and Ruxolitinib, contain a pyrazole core.[2][10] They can act as inhibitors of various kinases like EGFR and HER-2.[3]
-
Anti-inflammatory: Pyrazole-containing compounds have shown potent anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[3]
-
Antibacterial and Antifungal: Derivatives have been developed with significant activity against various bacterial and fungal strains.[4][17]
-
Antiviral: The pyrazole nucleus is present in antiviral agents, including some used to treat HIV.[2]
-
Other Therapeutic Areas: Pyrazoles are also found in drugs for erectile dysfunction (sildenafil), pulmonary hypertension (riociguat), and neurological disorders.[2]
Experimental Protocols for Microwave-Assisted Pyrazole Synthesis
The following protocols are generalized procedures based on common methods found in the literature. Researchers should optimize these conditions for their specific substrates and microwave reactor.
Protocol 1: One-Pot, Three-Component Synthesis of Substituted Pyrazoles
This protocol describes a multicomponent reaction (MCR) for the synthesis of pyrazole derivatives, which is highly efficient under microwave irradiation.[17][18]
Reactants:
-
Aryl aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1 mmol)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Catalyst (optional, e.g., a few drops of acetic acid or a solid acid catalyst)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl aldehyde, β-ketoester, and hydrazine derivative.
-
Add the chosen solvent and catalyst, if applicable. For solvent-free reactions, the neat reactants are mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a set duration (e.g., 100-300 W, 80-120 °C, 5-20 minutes).[10][15] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
Protocol 2: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones) with Hydrazines
This is a classic method for pyrazole synthesis, significantly accelerated by microwave heating.
Reactants:
-
Chalcone derivative (1 mmol)
-
Hydrazine hydrate or phenylhydrazine (1.1 mmol)
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
Dissolve the chalcone derivative and the hydrazine in the chosen solvent in a microwave reaction vessel with a stir bar.
-
Seal the vessel and subject it to microwave irradiation (e.g., 150 W, 100 °C, 5-30 minutes).[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture can be poured into ice water to precipitate the product.
-
The solid is then filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines
This method provides a rapid synthesis of pyrazole amines, which are valuable building blocks.[19]
Reactants:
-
Aryl hydrazine hydrochloride (2 mmol)
-
3-Aminocrotononitrile or an α-cyanoketone (2 mmol)
-
1 M Hydrochloric acid (5 mL)
Procedure:
-
Combine the aryl hydrazine hydrochloride and 3-aminocrotononitrile in a microwave vial with a stir bar.[20]
-
Add 1 M HCl and seal the vial.[20]
-
Heat the mixture in a microwave reactor at 150 °C for 10-15 minutes.[19][20]
-
After cooling, carefully basify the solution with 10% NaOH to precipitate the product.
-
Isolate the desired compound by vacuum filtration and wash with water.[19] The typical isolated yields range from 70-90%.[19]
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted synthesis.
Table 1: Synthesis of Phenyl-1H-pyrazoles [13][16]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 75 | 2 hours | 72 - 90 |
| Microwave | 60 | 5 minutes | 91 - 98 |
Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids [13][16]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 80 | 1 hour | 48 - 85 |
| Microwave | 80 | 2 minutes | 62 - 92 |
Table 3: One-Pot Synthesis of Pyrazolone Derivatives (Solvent-Free) [21][22]
| Method | Power (W) | Time (min) | Yield (%) |
| Microwave | 420 | 10 | 51 - 98 |
Table 4: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [10]
| Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| Microwave | 360 | 120 | 7 - 10 | 68 - 86 |
Visualizations
Experimental Workflow for Microwave-Assisted Pyrazole Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. ijnrd.org [ijnrd.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
One-Pot Synthesis of Polysubstituted Pyrazoles from 1,3-Dicarbonyl Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the one-pot synthesis of polysubstituted pyrazoles, a critical scaffold in medicinal chemistry, through the condensation of 1,3-dicarbonyl compounds with hydrazines. The pyrazole core is a key feature in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] These notes offer detailed experimental protocols, quantitative data, and visual diagrams to facilitate the synthesis and understanding of these valuable heterocyclic compounds.
The cornerstone of this synthetic approach is the Knorr pyrazole synthesis, a robust and versatile method first reported in 1883.[1] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proceeding through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][3]
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of various polysubstituted pyrazoles from 1,3-dicarbonyl compounds.
Table 1: Synthesis of Pyrazole Derivatives via Knorr Condensation
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 1 hour (reflux) | High | [1][3] |
| Ethyl benzoylacetate | Hydrazine hydrate | Glacial acetic acid | 1-Propanol | 1 hour | High | [1][4] |
| 2,4-Pentanedione | Phenylhydrazine | Acetic acid | Ethanol | Not Specified | >90 | [1] |
| 1,3-Diphenyl-1,3-propanedione | Hydrazine hydrate | Acetic acid | Ethanol | Not Specified | >90 | [1] |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Hydrochloric acid | Ethanol | Several hours (reflux) | Good | [5] |
Note: Yields are representative and can vary based on the specific substrates, reaction scale, and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[1][4]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][4]
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[1][4]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][3]
-
Work-up: Once the starting ketoester is consumed, add 10 mL of water to the hot reaction mixture while stirring.[1][3]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly with continuous stirring for 30 minutes to facilitate the precipitation of the product.[1]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water. The pure pyrazolone can be obtained by recrystallization from ethanol.[1][3]
Protocol 2: Synthesis of Edaravone (a Neuroprotective Agent)
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[1]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this reaction is exothermic.[1][3]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1][3]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization.[1][3]
-
Purification: Collect the crude product by vacuum filtration and recrystallize it from ethanol to obtain pure Edaravone.
Visualizations
Knorr Pyrazole Synthesis Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of pyrazoles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, particularly those with polar functional groups like an aldehyde, polar solvents are often a good starting point. Alcohols such as ethanol and methanol are commonly used for the recrystallization of similar pyrazole carbaldehydes.[1] A mixed solvent system, such as ethanol-water, can also be effective. In this system, the compound is dissolved in the better solvent (ethanol) at an elevated temperature, and the poorer solvent (water) is added dropwise until turbidity is observed, followed by slow cooling. It is crucial to experimentally determine the optimal solvent or solvent mixture for your specific sample, as purity and the presence of byproducts can affect solubility.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Here are several troubleshooting steps:
-
Add more solvent: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[2][3]
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[3]
-
Change the solvent system: If the issue persists, a different solvent or a mixed solvent system might be necessary. Using a solvent with a lower boiling point can be beneficial.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.[2][3]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: Low recovery can be due to several factors. Consider the following to improve your yield:
-
Use the minimum amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[4]
-
Ensure complete dissolution at high temperature: Make sure the compound is fully dissolved in the boiling solvent before you start the cooling process.
-
Cool the solution thoroughly: Ensure the solution has reached a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.[4]
-
Minimize transfers: Each transfer of the solution or crystals can lead to loss of material.
-
Avoid premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the product from crystallizing on the filter.[5]
Q4: How can I remove colored impurities during recrystallization?
A4: If your product has a colored impurity, you can often remove it by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. Perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to the loss of your desired product as it can also be adsorbed.
Data Presentation
| Solvent Category | Example Solvents | Expected Solubility of this compound |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely soluble in hot alcohols, less soluble in cold. May have low solubility in water. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | May be a good candidate for single or mixed solvent recrystallization. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Likely to be less soluble, potentially useful as an anti-solvent in a mixed solvent system. |
Recommendation: Start by testing the solubility of a small amount of your crude material in a few different solvents (e.g., ethanol, isopropanol, ethyl acetate, and a hexane/ethyl acetate mixture) to identify a suitable system.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with constant swirling. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Improving the yield of pyrazole-4-carbaldehyde synthesis
Welcome to the Technical Support Center for Pyrazole-4-Carbaldehyde Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of pyrazole-4-carbaldehyde and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing pyrazole-4-carbaldehydes?
A1: The Vilsmeier-Haack reaction is the most widely documented and efficient method for the formylation of pyrazoles to produce pyrazole-4-carbaldehydes.[1][2][3][4] This reaction typically involves treating a substituted pyrazole with a Vilsmeier reagent, which is a halomethyleniminium salt formed from a tertiary amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃).[1][4]
Q2: What are the key factors that influence the yield of the Vilsmeier-Haack formylation of pyrazoles?
A2: Several factors can significantly impact the yield:
-
Substituents on the Pyrazole Ring: The electronic nature of the substituents on the pyrazole ring is crucial. Electron-donating groups generally enhance the reactivity of the ring towards electrophilic substitution, leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the ring and result in low or no product formation.[5]
-
Reaction Temperature: The reaction temperature is a critical parameter. While some reactions can be initiated at low temperatures (e.g., 0°C), they often require heating to higher temperatures (e.g., 70-120°C) for completion.[1][5]
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (DMF and POCl₃) to the pyrazole substrate is important. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.[1][5] For instance, increasing the excess of POCl₃ from 2 to 10 equivalents has been shown to improve the yield from 60% to 90% in certain cases.[1]
-
Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is essential to prevent unwanted side reactions and ensure optimal yields.[2]
Q3: Can alternative energy sources be used to improve the reaction efficiency?
A3: Yes, non-conventional energy sources like microwave irradiation and ultrasonication have been successfully employed to accelerate the Vilsmeier-Haack formylation. These methods can significantly reduce reaction times (from hours to minutes) and, in some cases, improve yields compared to conventional heating.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Deactivated Pyrazole Ring: The starting pyrazole has strong electron-withdrawing substituents (e.g., nitro groups).[5] | * Increase the reaction temperature and prolong the reaction time. * Consider using a more reactive formylating agent if possible. * If feasible, modify the synthetic route to introduce the formyl group before adding the deactivating substituent. |
| Insufficient Reagent: The amount of Vilsmeier reagent is not enough to drive the reaction. | * Increase the molar excess of DMF and POCl₃. A 5-fold excess of DMF and a 2-fold excess of POCl₃ have been shown to improve yields compared to a 2-fold excess of both.[5] | |
| Low Reaction Temperature: The reaction temperature is too low for the formylation to occur.[5] | * Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Optimal temperatures are often in the range of 70-120°C.[1][5] | |
| Moisture in the Reaction: Presence of water can decompose the Vilsmeier reagent. | * Ensure all glassware is oven-dried. * Use anhydrous DMF and freshly distilled POCl₃. * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Side Reactions | Hydroxymethylation: Reaction of the substrate with formaldehyde generated from the decomposition of DMF at high temperatures.[5] | * Optimize the reaction temperature and time to minimize DMF decomposition. |
| Chlorination: Substitution of hydroxyl groups on the pyrazole substrate with chlorine.[5][7] | * This is sometimes an unavoidable side reaction with hydroxyl-substituted pyrazoles when using POCl₃. Consider protecting the hydroxyl group before formylation. | |
| Formation of Isomers: In cases of unsymmetrically substituted pyrazoles, formylation might occur at different positions. | * Carefully analyze the product mixture using NMR and other spectroscopic techniques to identify the isomers. * The regioselectivity is influenced by the electronic and steric effects of the substituents.[8] | |
| Difficulty in Product Isolation/Purification | Product is an Oil: The final product is not a solid, making filtration difficult. | * Use extraction with a suitable organic solvent. * Purify using column chromatography. |
| Product is Insoluble: The product precipitates out but is difficult to redissolve for purification. | * Test a range of solvents for recrystallization. * Consider using a solvent system for column chromatography that provides better solubility. |
Data Presentation
Table 1: Effect of Reagent Stoichiometry and Temperature on the Yield of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde
| Entry | Molar Excess of DMF | Molar Excess of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | - | 70 | - | No reaction |
| 2 | 2-fold | 2-fold | 120 | 2 | 32 |
| 3 | 5-fold | 2-fold | 120 | 2 | 55 |
| Data adapted from Popov et al., 2019.[5] |
Table 2: Comparison of Conventional and Non-conventional Energy Sources for the Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 1-7 hours | Good |
| Sonication | 10-60 minutes | Improved |
| Microwave Irradiation | 5-15 minutes | Highest |
| Data summarized from a study on green chemistry approaches.[6] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloro-1H-pyrazoles
This protocol is based on the work of Popov et al.[5]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the DMF with constant stirring.
-
Addition of Substrate: After the addition of POCl₃ is complete, add the 1,3-disubstituted-5-chloro-1H-pyrazole (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with Improved Yield
This protocol is an adaptation from Kumar and group, highlighting the effect of excess POCl₃.[1]
-
Starting Material: Begin with (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine.
-
Vilsmeier Reagent: In a reaction vessel, add anhydrous DMF.
-
Reaction Initiation: Cool the DMF to 0°C and add phosphorus oxychloride (POCl₃) (10.0 eq) dropwise while stirring. Stir for 30 minutes at 0°C.
-
Addition of Hydrazone: Add the starting hydrazone to the Vilsmeier reagent.
-
Reaction Completion: Reflux the reaction mixture for 6 hours.
-
Work-up and Isolation: Follow the work-up and purification steps as described in Protocol 1. This method has been reported to increase the yield to 90%.[1]
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Caption: A logical workflow for troubleshooting low yield in pyrazole-4-carbaldehyde synthesis.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. degres.eu [degres.eu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Stability of pyrazole-4-carbaldehydes under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazole-4-carbaldehydes under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-4-carbaldehyde sample seems to be degrading upon storage in a basic solution. What is happening?
A1: Pyrazole-4-carbaldehydes are generally unstable and prone to degradation in basic conditions. The primary degradation pathway is the Cannizzaro reaction, a characteristic reaction of aldehydes that lack alpha-hydrogens. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction to yield one molecule of the corresponding primary alcohol (a 4-hydroxymethylpyrazole) and one molecule of the carboxylic acid (a pyrazole-4-carboxylic acid).[1] In some cases, the formyl group can be completely removed under basic conditions.[2][3]
Q2: What are the expected degradation products of pyrazole-4-carbaldehyde in a basic medium?
A2: Under basic conditions, you can expect the formation of two main products via the Cannizzaro reaction:
-
Pyrazole-4-carboxylic acid: The oxidation product.
-
4-Hydroxymethylpyrazole: The reduction product.
Q3: I am running a reaction with a pyrazole-4-carbaldehyde under acidic conditions and getting unexpected side products. What could be the cause?
A3: While generally more stable in acidic than in basic media, pyrazole-4-carbaldehydes can still undergo reactions under acidic conditions. The pyrazole ring is susceptible to protonation in acidic solutions.[4][5] This can activate the molecule towards certain reactions. If your reaction medium contains alcohols, there is a high possibility of forming acetals, which are generally unstable and can be reverted to the aldehyde upon aqueous workup. Depending on the specific substituents on the pyrazole ring and the reaction conditions (e.g., high temperature, strong acids), other unforeseen side reactions or polymerization might occur.
Q4: How can I protect the aldehyde group of my pyrazole-4-carbaldehyde during a reaction?
A4: To prevent unwanted reactions of the aldehyde functionality, you can protect it using a suitable protecting group. Common and effective strategies for protecting aldehydes include the formation of acetals or thioacetals.[6][7]
-
Acetals: Formed by reacting the aldehyde with an alcohol or a diol (like ethylene glycol) in the presence of an acid catalyst.
-
Thioacetals: Formed by reacting the aldehyde with a thiol or a dithiol (like 1,3-propanedithiol) typically under acidic conditions. Thioacetals are generally more stable to acidic conditions than acetals.[8]
These protecting groups can be removed under specific conditions to regenerate the aldehyde once the desired reaction on another part of the molecule is complete.
Q5: What is a general protocol to assess the stability of my pyrazole-4-carbaldehyde derivative?
A5: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[9][10][11][12] A general protocol involves exposing a solution of your pyrazole-4-carbaldehyde to acidic, basic, oxidative, and photolytic conditions and monitoring the degradation over time using an analytical technique like HPLC.
Troubleshooting Guides
Issue 1: Low yield or multiple products in a base-catalyzed reaction.
| Possible Cause | Troubleshooting Step |
| Cannizzaro Reaction: The pyrazole-4-carbaldehyde is undergoing a disproportionation reaction in the presence of the base. | 1. Protect the aldehyde group: Before subjecting the molecule to basic conditions, protect the aldehyde as an acetal or thioacetal. 2. Use a non-nucleophilic base: If the base is acting as a nucleophile, consider switching to a sterically hindered, non-nucleophilic base. 3. Lower the temperature: The Cannizzaro reaction rate is temperature-dependent. Running the reaction at a lower temperature may minimize this side reaction. |
| Aldol Condensation: If there are acidic protons on a substituent of the pyrazole ring, an aldol condensation reaction may be occurring. | 1. Protect the aldehyde group: This is the most effective way to prevent this side reaction. 2. Careful choice of base and temperature: Use a weaker base or lower the temperature to disfavor the enolate formation required for the aldol reaction. |
Issue 2: Unexpected product formation in an acid-catalyzed reaction.
| Possible Cause | Troubleshooting Step |
| Acetal Formation: If an alcohol is present as a solvent or reagent, it may be reacting with the aldehyde to form an acetal. | 1. Use an aprotic solvent: Switch to a solvent that does not contain hydroxyl groups. 2. Protect the aldehyde group: If the presence of an alcohol is necessary for the reaction, protect the aldehyde beforehand. |
| Ring Protonation leading to side reactions: Protonation of the pyrazole ring might be activating the molecule for undesired reactions. | 1. Use a milder acid: If possible, switch to a weaker acid or use a catalytic amount. 2. Control the temperature: Higher temperatures can promote side reactions. |
Data Presentation
Table 1: Summary of Stability of Pyrazole-4-carbaldehydes
| Condition | Stability | Major Degradation Pathway | Primary Degradation Products |
| Strongly Basic (e.g., > pH 10) | Unstable | Cannizzaro Reaction | Pyrazole-4-carboxylic acid, 4-Hydroxymethylpyrazole |
| Mildly Basic (e.g., pH 8-10) | Potentially Unstable | Slow Cannizzaro Reaction | Pyrazole-4-carboxylic acid, 4-Hydroxymethylpyrazole |
| Neutral (e.g., pH 6-8) | Generally Stable | - | - |
| Mildly Acidic (e.g., pH 4-6) | Generally Stable | - | - |
| Strongly Acidic (e.g., < pH 4) | Potentially Unstable | Acetal Formation (in presence of alcohols) | Corresponding acetal |
Experimental Protocols
Protocol: Forced Degradation Study of a Pyrazole-4-carbaldehyde Derivative
Objective: To assess the stability of a pyrazole-4-carbaldehyde derivative under various stress conditions.
Materials:
-
Pyrazole-4-carbaldehyde derivative
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole-4-carbaldehyde derivative in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and/or heat at 60°C.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound in a transparent container to UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.[13][14]
-
Data Analysis: Calculate the percentage of degradation of the parent compound at each time point for each stress condition. Identify and characterize the major degradation products if possible using techniques like LC-MS.
Visualizations
Caption: Reaction of Pyrazole-4-carbaldehyde under acidic conditions in the presence of an alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.org [mdpi.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. journals.najah.edu [journals.najah.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting pyrazole synthesis: common pitfalls and solutions
Technical Support Center: Troubleshooting Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][4][5]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
To improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity.[1][7][8]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]
Q3: My pyrazole product seems to be unstable and is undergoing ring opening. What could be causing this?
A3: While pyrazole rings are generally stable, they can undergo ring opening under certain conditions, such as in the presence of a strong base which can lead to deprotonation at the C3 position.[1][9] Additionally, some substituted pyrazoles, especially those functionalized with reactive groups like nitrenes, can undergo rearrangements and ring-opening/recyclization cascades.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
A common frustration in pyrazole synthesis is obtaining a low yield of the final product. The following guide provides a systematic approach to troubleshooting this issue.
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[1] The order of reagent addition can also be critical.[1] |
| Poor Quality of Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1] |
| Formation of Stable Intermediates | In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[1] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1] |
Below is a logical workflow for troubleshooting low pyrazole yield.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate can be perplexing. This guide helps identify common byproducts and suggests solutions.
| Observed Byproduct | Plausible Cause & Mechanism | Suggested Solution |
| Isomeric Pyrazoles | Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls.[1] | Refer to the FAQ on improving regioselectivity. |
| Ring-Opened or Rearranged Products | The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[1] | Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.[1] |
| Discoloration of Reaction Mixture | Particularly when using hydrazine salts like phenylhydrazine hydrochloride, discoloration can occur due to the formation of colored impurities from the hydrazine starting material.[6] | The addition of a mild base like sodium acetate may be beneficial to neutralize the acid and lead to a cleaner reaction profile.[6] |
Data Presentation
Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.
| Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Reference |
| Ethanol | 25 | ~1:1.3 | [7] |
| 2,2,2-Trifluoroethanol (TFE) | 25 | up to 99:1 | [7][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | up to 99:1 | [7][8] |
| Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[1] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the Knorr synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., a few drops of mineral acid)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Reagent Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1][6]
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Regioselective Synthesis Using Fluorinated Alcohols
This protocol is a modification of the Knorr synthesis to achieve higher regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the TFE under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
The following diagram illustrates the influence of reaction pathways on the formation of different regioisomers.
Caption: Knorr synthesis pathways leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for the synthesis of pyrazole derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole derivatives?
A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other significant methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions.[2]
Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3][4]
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For the Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often used to facilitate the initial condensation.[5][6]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials. Carefully controlling the stoichiometry of reactants and optimizing the solvent and temperature can minimize side reactions.
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. Using milder reaction conditions or modifying the workup procedure can help prevent degradation.
-
Purification Losses: Significant product loss can occur during purification steps like chromatography or recrystallization.
Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?
A3: Poor regioselectivity is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two regioisomers can make purification difficult. Several factors influence regioselectivity:
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can direct the reaction to the less sterically hindered carbonyl group.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway.[6]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly favor the formation of a single regioisomer compared to conventional solvents like ethanol.[7][8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during pyrazole synthesis.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Problem: Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Reference |
| Reaction Time | 2 hours | 5 minutes | [3] |
| Temperature | 75°C | 60°C | [3] |
| Yield | 72 - 90% | 91 - 98% | [3] |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| Ethanol (EtOH) | ~1:1 | 70-80 | [7][8] |
| 2,2,2-Trifluoroethanol (TFE) | up to 99:1 | 75-85 | [7][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 80-90 | [7][8] |
Note: Regioisomer ratio and yield are substrate-dependent. This table illustrates a general trend.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[6][9]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.
-
Allow the mixture to cool to room temperature with stirring to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives
This protocol provides a general guideline for the rapid synthesis of pyrazoles using microwave irradiation.[3]
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (1-1.2 equivalents)
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., acetic acid, optional)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound, hydrazine derivative, and solvent.
-
If required, add a catalytic amount of acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathway in Drug Development
Many pyrazole derivatives exhibit potent biological activities by interacting with specific signaling pathways. For drug development professionals, understanding these interactions is crucial. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key target for many inflammatory diseases and cancers. Certain pyrazole-containing compounds have been developed as potent inhibitors of JAKs.[1][6][10]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole Synthesis Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the removal of impurities from pyrazole synthesis reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole synthesis?
A1: Common impurities can include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers, solvent residues, and byproducts from side reactions.[1] The formation of regioisomeric mixtures is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Additionally, colored impurities may arise from the oxidation of sensitive functional groups, such as a hydrazinyl group.[2]
Q2: My pyrazole product is an oil and will not crystallize. What should I do?
A2: The oily nature of a product can be due to the presence of significant impurities.[2] It is recommended to first assess the purity using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If impurities are present, further purification via column chromatography may be necessary.[2] If the product is pure but remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] Trituration with a solvent in which the compound is insoluble (e.g., cold hexanes) can also help to induce solidification.[2]
Q3: How can I separate regioisomers of my pyrazole derivative?
A3: The separation of regioisomers can be challenging but is often achievable through careful selection of purification techniques. Fractional recrystallization can be effective if the isomers exhibit different solubilities in a specific solvent system.[4] Column chromatography is another powerful method for separating regioisomers, provided a suitable solvent system that affords good separation on TLC is identified.[2]
Q4: My final product is colored (yellow/brown), but it should be colorless. What is the cause and how can I fix it?
A4: A yellow or brown coloration often indicates the presence of oxidized impurities, especially if your pyrazole derivative contains air-sensitive functional groups.[2] To remove colored impurities, you can try recrystallization with the addition of activated charcoal. The charcoal can adsorb the colored impurities, which are then removed by hot filtration. It is also crucial to handle air-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield After Purification
If you are experiencing a low yield of your pyrazole product after purification, consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS.[3] If starting materials are still present, consider extending the reaction time or increasing the temperature.[3]
-
Suboptimal Purification Technique: The chosen purification method may not be suitable for your compound. For instance, highly polar compounds may adhere strongly to silica gel during column chromatography, leading to significant product loss.[2] In such cases, consider using a different stationary phase (e.g., neutral alumina) or deactivating the silica gel with a base like triethylamine.[2]
-
Recrystallization Issues: During recrystallization, using an excessive amount of hot solvent will result in a lower recovery of the product.[4] Ensure you are using the minimum amount of hot solvent required to dissolve your compound.[4] Also, cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter, resulting in product loss. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Issue 2: Persistent Impurities After Purification
If you are still observing impurities in your final product after a purification step, the following points may be helpful:
-
Purity of Starting Materials: Impurities in the starting materials can carry through the reaction and be difficult to remove from the final product.[1] Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative before starting the synthesis.
-
Co-eluting Impurities in Chromatography: In column chromatography, an impurity may have a similar polarity to your desired product, causing it to co-elute. Try optimizing the solvent system for better separation. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might be necessary.
-
Formation of Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily convert to the final pyrazole product.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be required to drive the reaction to completion.[1]
Data Presentation
The following table summarizes the typical effectiveness of common purification techniques for pyrazole derivatives.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | >99% | 60-85% | Effective for removing minor impurities if a suitable solvent is identified.[2] |
| Column Chromatography | 50-90% | >98% | 50-80% | Necessary for separating complex mixtures or isomers. Yield can be lower due to product adhesion to the stationary phase.[2] |
| Trituration | 70-90% | 90-97% | 70-90% | Good for removing highly soluble or insoluble impurities; less effective for closely related compounds.[2] |
| Liquid-Liquid Extraction | Variable | Variable | High | Primarily used for initial work-up to remove water-soluble or water-insoluble impurities.[5] |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent.[4]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 2: Column Chromatography (Silica Gel)
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.3 for the desired product.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to pack under gravity or with gentle pressure.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[2] Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[2]
-
Elution: Add the eluent to the column and apply pressure to begin the separation.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with an aqueous solution to remove specific impurities. For example:
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
-
Drying: After the final wash, separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.
Mandatory Visualization
Caption: A general workflow for the purification of pyrazole synthesis products.
Caption: A decision tree for selecting a suitable pyrazole purification method.
References
Technical Support Center: Column Chromatography Techniques for Purifying Pyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of pyrazole compounds using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of pyrazole compounds, offering potential causes and solutions in a question-and-answer format.
Question: Why is there poor separation of my pyrazole compound from impurities?
Answer:
Poor separation can be attributed to several factors, primarily related to the choice of mobile phase and the nature of the stationary phase.
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation. If the mobile phase is too polar, both your compound and impurities will travel quickly down the column, resulting in poor resolution. Conversely, if it's not polar enough, the compounds may not move at all.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[1][2] A target Rf value for the desired compound is typically between 0.2 and 0.4 to ensure good separation on the column.[1] You can systematically vary the ratio of the solvents to achieve this Rf value. For more polar pyrazoles, a system of dichloromethane and methanol might be more effective.[1]
-
-
Isomers with Similar Polarity: Pyrazole synthesis can often result in regioisomers that have very similar polarities, making them difficult to separate on a standard silica gel column.
-
Solution: Consider using a longer column to increase the surface area for separation. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also be very effective in separating closely eluting compounds.
-
Question: Why am I observing peak tailing for my pyrazole compound?
Answer:
Peak tailing, where the back of the chromatographic peak is drawn out, is a common issue when purifying basic compounds like many pyrazoles on acidic silica gel.
-
Strong Interaction with Silica Gel: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to slow elution and tailing peaks.[1]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the mobile phase.[1][2][3] This will neutralize the acidic sites on the silica and reduce the strong interactions, leading to more symmetrical peaks. Alternatively, consider using a different stationary phase like neutral alumina.[1]
-
Question: What are the reasons for low recovery of my pyrazole compound after column chromatography?
Answer:
Low recovery can be frustrating and is often due to the irreversible adsorption of the compound onto the stationary phase or its degradation during the purification process.
-
Irreversible Adsorption: As mentioned above, the basic nature of some pyrazoles can cause them to bind very strongly to the acidic silica gel, to the point where they cannot be eluted with the chosen mobile phase.[1]
-
Solution: Deactivating the silica gel with triethylamine is a primary solution.[1] If this doesn't improve recovery, a more polar mobile phase or a gradient elution that ends with a highly polar solvent system (e.g., 10% methanol in dichloromethane) may be necessary to elute the strongly bound compound.
-
-
Compound Decomposition on Silica Gel: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel and may decompose during the chromatography process.
-
Solution: Before running a column, it is wise to test the stability of your compound on a silica TLC plate. Spot the compound and let the plate sit for an hour or two before eluting to see if any new spots appear, which would indicate decomposition. If your compound is unstable, using deactivated silica gel or switching to a less acidic stationary phase like alumina is recommended.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyrazole compounds?
A1: For general purification of pyrazole derivatives, silica gel is the most commonly used stationary phase due to its versatility and cost-effectiveness.[4] However, for basic pyrazoles that are prone to tailing or decomposition, deactivated silica gel (treated with triethylamine) or neutral alumina are better choices.[1]
Q2: What are some common mobile phase systems for pyrazole purification?
A2: The most common mobile phase systems for normal-phase chromatography of pyrazoles are gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][3] The optimal ratio will depend on the polarity of your specific pyrazole derivative and should be determined by preliminary TLC analysis.
Q3: How do I choose the right solvent system for my pyrazole compound?
A3: The ideal solvent system for column chromatography is one that provides a good separation of your target compound from impurities on a TLC plate. Aim for an Rf value of approximately 0.2-0.4 for your desired compound.[1] This Rf value ensures that the compound will move down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful for compounds that have poor solubility in the initial mobile phase.[1][5] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder, which is then carefully added to the top of the packed column.
Q5: Can I use reverse-phase chromatography to purify my pyrazole compound?
A5: Yes, reverse-phase chromatography can be an effective technique for purifying more polar or water-soluble pyrazole derivatives. In this case, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Quantitative Data
The following tables summarize typical chromatographic conditions and results for the purification of pyrazole derivatives.
Table 1: Mobile Phase Systems and Rf Values for Selected Pyrazole Derivatives on Silica Gel
| Pyrazole Derivative | Mobile Phase (v/v) | Rf Value |
| 1,3,5-Triphenyl-1H-pyrazole | 5% Ethyl Acetate in Hexane | 0.31 |
| 3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 1:1 Ethyl Acetate:n-hexane | 0.26 |
| 2-(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolin-5(4H)-one) | 1:1 Ethyl Acetate:n-hexane | 0.24 |
| General Substituted 3-amino pyrazole | Ethyl Acetate:Hexane | Not Specified |
| Polysubstituted pyrazole | Petroleum ether:Ethyl Acetate (10:1) | Not Specified |
Table 2: Typical Purification Yields for Pyrazole Syntheses via Column Chromatography
| Synthesis Method | Purification Details | Yield (%) |
| Sonication-assisted synthesis of 3-amino pyrazole intermediates | Column chromatography with Ethyl Acetate:Hexane | 55-67 |
| Cascade Sonogashira coupling/cyclization | Column chromatography with Petroleum ether:Ethyl Acetate | 64-93 |
| Knorr Pyrazole Synthesis | Column chromatography on silica gel | 70-91 |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Pyrazole Derivative
This protocol outlines a general procedure for the purification of a pyrazole compound using standard flash column chromatography on silica gel.
-
Eluent Selection:
-
Perform TLC analysis of the crude reaction mixture using various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.[1]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
If the pyrazole is basic, add triethylamine to the eluent (0.1-1% v/v) to deactivate the silica gel.[1]
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[1][5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a pump or nitrogen line) to begin eluting the compounds.
-
Collect fractions in test tubes or vials.
-
For difficult separations, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent in the eluent mixture.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole compound.
-
Visualizations
Caption: Experimental workflow for pyrazole purification by column chromatography.
Caption: Troubleshooting decision tree for pyrazole column chromatography.
References
Challenges in the scale-up of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the scale-up and execution of this synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and efficient method is the Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazole.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich C4 position of the pyrazole ring.[3][4][5]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions? A2: The Vilsmeier reagent, a chloroiminium salt, is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous DMF under an inert atmosphere.[2][6] This reaction is highly exothermic and must be performed with careful temperature control (typically between 0-5 °C) to prevent decomposition and ensure safety.[2] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using anhydrous reagents and flame-dried glassware, as POCl₃ reacts violently with water.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: My starting material, 1-ethyl-3-methyl-1H-pyrazole, is not commercially available. How can I synthesize it? A3: The precursor, 1-ethyl-3-methyl-1H-pyrazole, can be synthesized via a cyclocondensation reaction, such as the Knorr pyrazole synthesis.[7][8] This typically involves reacting a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) with ethylhydrazine. The reaction conditions, such as solvent and catalyst (acidic or basic), can influence the regioselectivity if an unsymmetrical dicarbonyl is used.[7]
Q4: What are the primary challenges when scaling up this synthesis? A4: Key scale-up challenges include:
-
Thermal Management: The formation of the Vilsmeier reagent is highly exothermic, requiring efficient heat dissipation to avoid runaway reactions.[2]
-
Reagent Addition: Maintaining controlled addition rates of POCl₃ on a large scale is critical.
-
Work-up and Extraction: Handling large volumes during the quenching, neutralization, and extraction steps can be logistically complex.[9]
-
Purification: Purification of large quantities of the final product may require transitioning from column chromatography to crystallization or distillation, which needs careful optimization.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazole.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the possible causes? A: Low yields can stem from several factors.[10] The most common are:
-
Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. Incomplete drying of glassware or using non-anhydrous solvents can decompose the reagent.[2]
-
Incomplete Reaction: The reaction may not have reached completion. Reaction times can vary, and monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[10]
-
Suboptimal Temperature: The reaction may be sluggish at low temperatures. While reagent formation requires cooling, the formylation step itself might need heating (e.g., to 70-80 °C) to proceed at a reasonable rate.[2][6]
-
Poor Quality Starting Materials: Impurities in the starting 1-ethyl-3-methyl-1H-pyrazole can interfere with the reaction.[7]
Solutions:
-
Ensure all glassware is rigorously dried (flame- or oven-dried) and use high-purity, anhydrous DMF and fresh POCl₃.[2]
-
Monitor the reaction progress closely using TLC. If the starting material is still present after several hours, consider extending the reaction time or gradually increasing the temperature.[2][10]
-
Confirm the identity and purity of your starting pyrazole using techniques like NMR spectroscopy before starting the reaction.
Problem 2: Formation of Impurities and Byproducts
Q: My final product is impure, and I see multiple spots on the TLC plate. What kind of side reactions could be occurring? A: The formation of byproducts can significantly complicate purification and reduce yield.
-
Tarry Residue: This often results from overheating the reaction mixture, causing decomposition of the reagents or product.[2]
-
Hydroxymethylation: Prolonged heating of DMF can lead to its decomposition and the in-situ generation of formaldehyde, which can react with the pyrazole to form hydroxymethylated byproducts.[11]
-
Unreacted Starting Material: As discussed above, incomplete reaction will leave starting material in the crude product.
Solutions:
-
Maintain strict temperature control throughout the reaction. Avoid excessive heating during the formylation step.
-
Use a moderate excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) to help drive the reaction to completion without excessive side reactions.
-
Optimize purification methods. A gradient elution during column chromatography can help separate closely related impurities from the desired product.
Problem 3: Difficulties in Product Isolation and Purification
Q: I am having trouble isolating the product after the reaction work-up. What can I do? A: Isolation issues often arise during the quenching and extraction steps.
-
Emulsion Formation: During aqueous work-up and extraction with an organic solvent, emulsions can form, making phase separation difficult.
-
Product Solubility: The product may have some solubility in the aqueous layer, especially if the pH is not properly adjusted, leading to loss of material.
Solutions:
-
Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This helps to control the quench and dissipate heat.[2]
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated base solution (e.g., sodium bicarbonate, sodium hydroxide) until the pH is neutral or slightly basic (pH 7-8).[2]
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.[2]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[12]
Experimental Protocols & Data
Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure based on established methods for pyrazole formylation.[2][6]
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a viscous, white or pale-yellow salt indicates the Vilsmeier reagent has formed.
2. Formylation Reaction:
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
If the reaction is sluggish, gently heat the mixture to 70 °C and continue stirring until the starting material is consumed.[6]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water (approx. 10 volumes).
-
Neutralize the acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine (2 x volumes), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical conditions and their impact on the Vilsmeier-Haack formylation of pyrazoles. This data is generalized and should be used as a starting point for optimization.
| Parameter | Condition A (Mild) | Condition B (Forced) | Expected Outcome |
| Temperature | Room Temperature | 70-80 °C | Increased temperature can improve yield for less reactive substrates but may also increase byproduct formation.[2] |
| Reaction Time | 2-4 hours | 12-24 hours | Longer reaction times may be necessary for full conversion, as monitored by TLC.[6] |
| Vilsmeier Reagent | 1.5 equivalents | 3.0 equivalents | A higher excess of the reagent may be required for challenging substrates but increases cost and waste. |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Using DMF as a co-solvent can improve the solubility of the pyrazole substrate. |
Visualizations
Experimental and Troubleshooting Workflow
This diagram outlines the logical steps from reaction setup to purification, including key decision points for troubleshooting common issues.
Caption: A logical workflow for synthesis and troubleshooting.
Vilsmeier-Haack Reaction Pathway
This diagram illustrates the key chemical transformations in the synthesis of this compound.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Pyrazole Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of pyrazole compounds during storage. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pyrazole compounds?
A1: To ensure maximum stability, pyrazole compounds should be stored in a cool, dry, and dark environment.[1] It is recommended to keep them in tightly sealed containers, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation.[1] For many derivatives, refrigeration at 2-8°C is ideal for long-term storage.
Q2: My pyrazole derivative has turned brown during storage. What is the likely cause?
A2: A brown discoloration is a common indicator of oxidation. This can be initiated by exposure to air, light, or elevated temperatures. To prevent this, always store the compound under an inert atmosphere and protect it from light by using amber vials or by wrapping the container in aluminum foil.
Q3: What are the primary degradation pathways for pyrazole-containing molecules?
A3: While the pyrazole ring itself is relatively stable, degradation can occur through several pathways depending on the compound's overall structure and the storage conditions. The most common pathways include:
-
Oxidation: This is a frequent issue, often leading to discoloration. The formation of N-oxides is a known degradation route for some pyrazole-containing drugs like sildenafil.
-
Hydrolysis: Ester or amide functional groups attached to the pyrazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is generally slower for amides compared to esters.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Phenylpyrazole insecticides, for instance, are known to degrade upon exposure to sunlight.[1][3]
Q4: How can I assess the stability of my pyrazole compound?
A4: A forced degradation study, also known as stress testing, is the most effective way to determine a compound's intrinsic stability. This involves subjecting the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate degradation. The resulting degradation products can then be identified and quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, moisture absorption, or degradation. | Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Consider re-purification if the compound's purity is critical for your experiments. |
| Appearance of new spots on TLC or new peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify the potential degradation products and their formation pathways. Use a validated stability-indicating HPLC method to monitor the purity of your compound over time. |
| Inconsistent experimental results | Degradation of the pyrazole compound in solution. | Prepare fresh solutions for each experiment. If stock solutions need to be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protect them from light. Evaluate the stability of the compound in your experimental buffer. |
| Loss of biological activity | Degradation of the active pyrazole compound. | Re-evaluate the storage conditions of both the solid compound and its solutions. Confirm the compound's purity by HPLC before use. |
Quantitative Stability Data
The stability of pyrazole compounds can vary significantly depending on their structure and the environmental conditions. Below is a summary of stability data for some representative pyrazole-containing molecules.
| Compound | Condition | Time | Percent Remaining | Reference |
| Celecoxib Oral Suspension (10 mg/mL) | 23°C (Room Temperature) | 93 days | 99.4% ± 1.0% | [4] |
| 5°C (Refrigerated) | 93 days | 94.6% ± 1.2% | [4] | |
| Fipronil in Water | pH 9 | 28 days (Half-life) | 50% | [1] |
| Aqueous solution, sunlight | 0.33 days (Half-life) | 50% | [1] | |
| Sildenafil Orally Disintegrating Films | 60°C | 3 weeks | Degradation products met specification (<0.2%) | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazole Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a pyrazole compound.
1. Sample Preparation:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid pyrazole compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid pyrazole compound and a solution of the compound to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Celecoxib
This protocol is an example of a stability-indicating RP-HPLC method for the analysis of celecoxib and its degradation products.[1][3][6]
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol and water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 251 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve celecoxib reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution from the forced degradation study (Protocol 1) by diluting it with the mobile phase to a concentration within the linear range of the method.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the celecoxib peak based on its retention time compared to the standard.
-
Peaks other than the celecoxib peak in the sample chromatograms are considered degradation products.
-
The peak purity of the celecoxib peak should be checked using a photodiode array (PDA) detector to ensure no degradation products are co-eluting.
Visualizations
References
- 1. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metfop.edu.in [metfop.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and Its Derivatives
A detailed spectroscopic comparison of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with its closely related analogs, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, provides valuable insights into their structural and electronic properties. This guide presents a comprehensive analysis of their characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
The structural elucidation of heterocyclic compounds is a cornerstone of modern chemistry and drug discovery. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities. This guide focuses on the spectroscopic characterization of this compound and offers a comparative analysis with two key analogs to highlight the influence of substituent changes on their spectral properties.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for this compound and its dimethyl and ethyl-phenyl analogs. These values are essential for the unambiguous identification and characterization of these compounds.
| Compound | Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | (Target Compound) | Aldehyde-H: ~9.8-10.0 (s), Pyrazole-H: ~7.9-8.1 (s), Ethyl-CH₂: ~4.1-4.3 (q), Methyl-C₃: ~2.4-2.6 (s), Ethyl-CH₃: ~1.4-1.6 (t) | Aldehyde-C: ~185-190, Pyrazole-C₅: ~138-140, Pyrazole-C₃: ~150-152, Pyrazole-C₄: ~115-118, Ethyl-CH₂: ~45-48, Methyl-C₃: ~12-14, Ethyl-CH₃: ~14-16 | C=O (aldehyde): 1670-1690, C=N (pyrazole): 1550-1580, C-H (aldehyde): 2820-2850, 2720-2750 | [M]⁺: 138 |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | (Alternative 1) | Aldehyde-H: 9.81 (s), Pyrazole-H: 7.95 (s), N-Methyl: 3.91 (s), C-Methyl: 2.49 (s)[1] | Aldehyde-C: 185.3, Pyrazole-C₅: 139.2, Pyrazole-C₃: 151.1, Pyrazole-C₄: 116.8, N-Methyl: 39.4, C-Methyl: 12.7 | C=O (aldehyde): ~1680, C=N (pyrazole): ~1560, C-H (aldehyde): ~2830, ~2730 | [M]⁺: 124[1] |
| 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | (Alternative 2) | Aldehyde-H: ~9.9-10.1 (s), Pyrazole-H: ~8.2-8.4 (s), Phenyl-H: ~7.3-7.8 (m), Ethyl-CH₂: ~4.2-4.4 (q), Ethyl-CH₃: ~1.5-1.7 (t) | Aldehyde-C: ~186-191, Pyrazole-C₅: ~140-142, Pyrazole-C₃: ~152-154, Phenyl-C: ~128-132, Pyrazole-C₄: ~117-120, Ethyl-CH₂: ~46-49, Ethyl-CH₃: ~15-17 | C=O (aldehyde): 1665-1685, C=N (pyrazole): 1540-1570, C-H (aldehyde): 2810-2840, 2710-2740 | [M]⁺: 200[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the characterization of these pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are critical for determining the carbon-hydrogen framework of the molecules.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
-
Ionization Method: Electron Impact (EI) is a common method for this class of compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer capable of EI ionization with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -CHO, -CH₃, -C₂H₅) which can provide further structural information.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: Experimental workflow for spectroscopic characterization.
This comprehensive guide provides the necessary data and protocols for the accurate and reliable spectroscopic characterization of this compound and its derivatives, facilitating further research and development in related fields.
References
A Comparative Guide to Pyrazole Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry and materials science. Pyrazole and its derivatives are privileged structures, forming the core of numerous pharmaceuticals and functional materials.[1][2] This guide provides a comparative analysis of common and modern pyrazole synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Comparative Analysis of Key Synthesis Methods
The selection of a synthetic route to a desired pyrazole derivative is often a trade-off between substrate availability, desired substitution pattern, reaction conditions, and overall efficiency. Below is a summary of prominent methods with their typical yields and conditions.
| Synthesis Method | Precursors | Key Reagents/Catalysts | Typical Yields | Reaction Conditions | Key Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid catalyst | Good to Excellent (up to 99%)[3] | Varies (e.g., reflux in ethanol, microwave irradiation)[3][4] | High yields, readily available starting materials, well-established.[5][6] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[1] |
| Paal-Knorr Pyrrole Synthesis (adapted for Pyrazoles) | 1,4-Dicarbonyl compounds, Hydrazines | Acid catalyst | Generally high | Typically requires heating.[7][8] | Simple, efficient for specific substitution patterns. | Limited by the availability of 1,4-dicarbonyl precursors.[7] |
| [3+2] Cycloaddition Reactions | Alkynes/Alkenes, Diazo compounds/Nitrile imines | Metal catalysts (e.g., Ag, Cu) or thermal/photochemical conditions | Moderate to Excellent (up to 99%)[3][9] | Often mild conditions, room temperature.[3][10] | High regioselectivity, broad substrate scope, access to complex pyrazoles.[9][11] | May require synthesis of specialized precursors (e.g., diazo compounds). |
| Multicomponent Reactions (MCRs) | Aldehydes, active methylene compounds, hydrazines, etc. | Various catalysts (e.g., nano-ZnO, iodine) | Good to Excellent (up to 95%)[3][12] | Often mild, one-pot procedures.[12][13] | High atom economy, operational simplicity, rapid assembly of complex molecules.[12] | Optimization can be complex, potential for side reactions. |
| Metal-Catalyzed Synthesis | Alkynes, Hydrazines, Nitriles | Transition metals (e.g., Ag, Cu, Ru) | Good to Excellent (up to 99%)[3][14] | Varies from room temperature to elevated temperatures.[3] | High efficiency and regioselectivity, novel bond formations.[3][14] | Catalyst cost and sensitivity, potential for metal contamination in the product. |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol
This protocol is an example of a nano-ZnO catalyzed Knorr synthesis, noted for its efficiency and environmentally friendly approach.[3]
Methodology:
-
A mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) is prepared.
-
Nano-ZnO is added as a catalyst.
-
The reaction mixture is subjected to controlled conditions (specific temperature and reaction time as optimized in the original study).[3]
-
Upon completion, the reaction mixture is worked up, which typically involves extraction and purification by chromatography or recrystallization.
-
This method has been reported to yield the desired product in up to 95% yield with a short reaction time and straightforward work-up.[3]
[3+2] Cycloaddition: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This protocol utilizes an alkyne surrogate for the regioselective synthesis of tetrasubstituted pyrazoles.[10]
Methodology:
-
A solution of α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) is prepared in dry chloroform or dichloromethane (10 mL).
-
Triethylamine (0.46 mL, 3.3 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) (typically 7-10 hours).[10]
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to afford the pure pyrazole product.[10] Yields for this method are reported to be in the range of 70-86%.[10]
Visualizing Synthesis and Applications
Generalized Workflow for Pyrazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives, a common sequence in medicinal chemistry research.
Caption: A generalized workflow for pyrazole synthesis and evaluation.
Logical Relationships of Pyrazole Synthesis Methods
This diagram illustrates the relationships between different classes of pyrazole synthesis methods, highlighting the central role of key intermediates and reaction types.
Caption: Interconnections between major pyrazole synthesis strategies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and other aldehydes in the synthesis of heterocyclic compounds. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the general reactivity and synthetic utility of pyrazole-4-carbaldehydes in constructing fused heterocyclic systems, drawing parallels with other commonly used aldehydes.
Introduction to Heterocyclic Synthesis with Aldehydes
Aldehydes are versatile building blocks in organic synthesis, particularly in the construction of heterocyclic rings due to the reactivity of the carbonyl group. They participate in a wide array of condensation and multicomponent reactions, leading to diverse molecular scaffolds of significant interest in medicinal chemistry and materials science.
This compound, a substituted heterocyclic aldehyde, offers a unique scaffold for the synthesis of novel fused pyrazole derivatives. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, and its fusion with other heterocyclic rings, such as pyridines and pyrimidines, can lead to compounds with enhanced biological activities.
Comparison of Aldehyde Reactivity and Applications
The reactivity of an aldehyde in heterocyclic synthesis is influenced by both steric and electronic factors. Aromatic aldehydes, such as benzaldehyde, are widely used due to their stability and predictable reactivity. Aliphatic aldehydes, like formaldehyde, are highly reactive but can be prone to side reactions. Heterocyclic aldehydes, including this compound, offer the advantage of incorporating a heteroaromatic ring directly into the final product, which can be crucial for modulating physicochemical properties and biological activity.
| Aldehyde Type | Representative Aldehyde | Key Reactions in Heterocyclic Synthesis | Advantages | Disadvantages |
| Substituted Pyrazole-4-carbaldehyde | This compound | Synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, Knoevenagel condensation | Introduces a valuable pyrazole scaffold; allows for diverse substitutions on the pyrazole ring. | Potentially lower reactivity compared to simple aromatic aldehydes; steric hindrance can affect yields. |
| Aromatic Aldehyde | Benzaldehyde | Biginelli reaction, Hantzsch pyridine synthesis, synthesis of various fused heterocycles | Well-studied reactivity; commercially available with diverse substituents. | Lacks the inherent biological relevance of some heterocyclic scaffolds. |
| Aliphatic Aldehyde | Formaldehyde | Mannich reaction, Pictet-Spengler reaction | High reactivity; useful for introducing a methylene or methine bridge. | Can be difficult to handle; prone to polymerization and side reactions. |
| Other Heterocyclic Aldehydes | Furfural, Thiophene-2-carbaldehyde | Paal-Knorr synthesis, Gewald reaction | Introduces other important heterocyclic motifs. | Reactivity can be influenced by the nature of the heteroatom and ring electronics. |
Synthesis of Fused Heterocycles from Pyrazole-4-carbaldehydes
Pyrazole-4-carbaldehydes are key precursors for the synthesis of various fused heterocyclic systems. Two prominent examples are the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. When a pyrazole-4-carbaldehyde is used, it often participates in a multicomponent reaction. For instance, the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound can yield the pyrazolo[3,4-b]pyridine core.
Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines can be synthesized by reacting a 5-aminopyrazole-4-carboxamide or a related derivative with a one-carbon synthon. Alternatively, a multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and a source of ammonia or an amine can lead to the formation of the pyrimidine ring fused to the pyrazole core.
Caption: General workflow for the synthesis of Pyrazolo[3,4-d]pyrimidines.
Experimental Protocols (Illustrative Examples)
The following protocols are representative examples for the synthesis of fused pyrazole systems using substituted pyrazole-4-carbaldehydes. Note: These are not specific to this compound but illustrate the general procedures.
Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol is a general representation of a multicomponent reaction for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
A substituted pyrazole-4-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol) and the substituted pyrazole-4-carbaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine
This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from a 5-aminopyrazole-4-carbonitrile.
Materials:
-
5-Amino-1-substituted-1H-pyrazole-4-carbonitrile
-
Formic acid
Procedure:
-
A mixture of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1 mmol) and formic acid (5 mL) is heated at reflux for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Conclusion
A Comparative Analysis of the Biological Activities of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of various substituted pyrazoles, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents. The structure-activity relationship (SAR) of pyrazole derivatives reveals that the nature and position of substituents on the pyrazole ring significantly influence their biological efficacy.[1][2][3][4]
Anticancer Activity
Substituted pyrazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases like cyclin-dependent kinases (CDKs) and Aurora kinases.[2] The cytotoxic effects of these compounds are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Anticancer Activity of Substituted Pyrazoles (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine analog 57 | HepG2 | 3.11 | Doxorubicin | 4.30 |
| Pyrazolo[3,4-b]pyridine analog 57 | MCF-7 | 4.91 | Doxorubicin | 5.17 |
| Pyrazolo[3,4-b]pyridine analog 58 | HepG2 | 4.06 | Doxorubicin | 4.30 |
| Pyrazolo[3,4-b]pyridine analog 58 | MCF-7 | 4.24 | Doxorubicin | 5.17 |
| 1,3,4-Triarylpyrazole 55 | MCF-7 | 6.53 | Doxorubicin | 45.0 |
| Pyrazole carbaldehyde derivative 43 | MCF-7 | 0.25 | Doxorubicin | 0.95 |
| Indole-linked pyrazole 33 | HCT116 | <23.7 | Doxorubicin | 24.7-64.8 |
| Indole-linked pyrazole 34 | HCT116 | <23.7 | Doxorubicin | 24.7-64.8 |
| Pyrazolo[4,3-c]pyridine derivative 41 | MCF-7 | 1.937 µg/mL | Doxorubicin | 4.162 µg/mL |
| Pyrazolo[4,3-c]pyridine derivative 41 | HepG2 | 3.695 µg/mL | Doxorubicin | 3.832 µg/mL |
| Pyrazolo[4,3-c]pyridine derivative 42 | HCT116 | 2.914 µg/mL | Doxorubicin | 3.676 µg/mL |
| Pyrazole derivative 5b | K562 | 0.021 | ABT-751 | - |
| Pyrazole derivative 5b | A549 | 0.69 | ABT-751 | - |
| Pyrazole derivative 5b | MCF-7 | 1.7 | ABT-751 | - |
| Pyrazolo[3,4-d]pyrimidine analog 57 | HCT-116 | 6 nM | - | - |
| Pyrazolo[3,4-d]pyrimidine analog 58 | HCT-116 | 7 nM | - | - |
| Thiazol-2-yl substituted pyrazole 31 | MCF-7 | 4.2 µg/mL | Doxorubicin | 1.2 µg/mL |
| 3-ClC6H4 substituted pyrazole 45b | HCT-116 | 0.053 | Doxorubicin | 0.024 |
| 3-ClC6H4 substituted pyrazole 45b | MCF-7 | 0.126 | Doxorubicin | 0.001 |
| 3-ClC6H4 substituted pyrazole 45b | HepG2 | 0.039 | Doxorubicin | 0.002 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for cell attachment.[5][7]
-
Compound Treatment: The cells are then treated with various concentrations of the substituted pyrazole compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[5][7]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5] A solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5] The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
MTT Assay Experimental Workflow
Anti-inflammatory Activity
Many substituted pyrazoles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents.
Table 2: Anti-inflammatory Activity of Substituted Pyrazoles (COX-2 Inhibition)
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) | SI |
| Pyrazole-pyridazine hybrid 5f | 1.50 | >100 | >66.67 | Celecoxib | 2.16 | 2.51 |
| Pyrazole-pyridazine hybrid 6f | 1.15 | >100 | >86.96 | Celecoxib | 2.16 | 2.51 |
| Hybrid pyrazole analog 5u | 1.79 | 130.12 | 72.73 | Celecoxib | - | 78.06 |
| Hybrid pyrazole analog 5s | 2.51 | 165.04 | 65.75 | Celecoxib | - | 78.06 |
| Bipyrazole 10 | - | - | 7.83 | Celecoxib | - | 8.68 |
| Pyranopyrazole 27 | - | - | 7.16 | Celecoxib | - | 8.68 |
| 1,3,4-trisubstituted pyrazole PYZ38 | 1.33 | >80 | >60.15 | - | - | - |
| Sulfonamide diarylpyrazole PYZ16 | 0.52 | 5.58 | 10.73 | Celecoxib | 0.78 | 9.51 |
Note: A higher selectivity index indicates a more selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (substituted pyrazoles) and a reference drug (e.g., indomethacin or celecoxib) are administered to the animals, typically intraperitoneally or orally, at a specific time before the induction of inflammation.[12][13]
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][11][12]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12][13]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group (which receives only the vehicle and carrageenan).
Inhibition of COX-2 by Substituted Pyrazoles
Antimicrobial Activity
Substituted pyrazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. The disk diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of new compounds.
Table 3: Antimicrobial Activity of Substituted Pyrazoles (MIC values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,3-Diphenyl pyrazole 12 | Escherichia coli 1924 | 1 | Moxifloxacin | 2 |
| 1,3-Diphenyl pyrazole 12 | Staphylococcus aureus | 1-8 | Moxifloxacin | - |
| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | 0.037 | Erythromycin | - |
| Quinoline-substituted pyrazole 19 | Staphylococcus aureus | 0.12-0.98 | - | - |
| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5-125 | Chloramphenicol | - |
| Pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9-7.8 | Clotrimazole | - |
| Indazole derivative 5 | Staphylococcus aureus | 64-128 | - | - |
| Indazole derivative 5 | Staphylococcus epidermidis | 64-128 | - | - |
| Pyrazoline derivative 9 | Staphylococcus aureus | 4 | - | - |
| Coumarin-substituted pyrazole | MRSA | 3.125 | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Disk Diffusion Method
This method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay to determine the susceptibility of bacteria to antimicrobial agents.[14][15]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL).[14]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[14][15]
-
Application of Disks: Paper disks impregnated with a known concentration of the substituted pyrazole compounds are placed on the surface of the inoculated agar plate.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-18 hours).[15]
-
Measurement of Inhibition Zone: If the compound is effective against the bacteria, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[14]
-
Interpretation: The size of the zone of inhibition is related to the susceptibility of the bacteria to the compound.
Disk Diffusion Experimental Workflow
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
In Vitro Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory performance of various pyrazole derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their significant anti-inflammatory properties. The pyrazole scaffold is a key feature of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor celecoxib.[1][2] The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3]
This guide summarizes quantitative data on the in vitro anti-inflammatory activity of selected pyrazole derivatives, outlines the experimental protocols used to generate this data, and provides visual representations of the key signaling pathways involved.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of various pyrazole derivatives compared to standard reference drugs.
Table 1: Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | Reference |
| Reference Drugs | ||||
| Celecoxib | 8.7 | 0.87 | 10 | [4] |
| Indomethacin | 0.15 | 2.5 | 0.06 | [5] |
| Pyrazole Derivatives | ||||
| Pyrazole-Hydrazone 4a | 5.64 | 0.67 | 8.41 | [4] |
| Pyrazole-Hydrazone 4b | 6.12 | 0.58 | 10.55 | [4] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) | - | [1] |
| 3,5-Diarylpyrazole | - | 0.01 (COX-2) | - | [1] |
| Pyrazolo-pyrimidine | - | 0.015 (COX-2) | - | [1] |
| Compound 2a | - | 19.87 (nM) | - | |
| Compound 3b | - | 39.43 (nM) | 22.21 | |
| Compound 4a | - | 61.24 (nM) | 14.35 | |
| Compound 5b | - | 38.73 (nM) | 17.47 | |
| Compound 5e | - | 39.14 (nM) | 13.10 |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. SI: Selectivity Index. A higher SI value indicates greater selectivity for COX-2.
Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Pyrazole Derivatives
| Compound/Derivative | 5-LOX IC50 (µM) | Reference |
| Reference Drug | ||
| Zileuton | 2.43 | [4] |
| Pyrazole Derivatives | ||
| Pyrazole-Hydrazone 4a | 1.92 | [4] |
| Pyrazole-Hydrazone 4b | 2.31 | [4] |
| Pyrazole-Thiazole Hybrid | 0.12 | [1] |
| Compound 2g | 80 | [6] |
Table 3: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound/Derivative | Concentration | % Inhibition of NO | % Inhibition of IL-6 | % Inhibition of TNF-α | Cell Line | Reference |
| 3,5-Diarylpyrazoles | 5 µM | - | 85% | - | RAW 264.7 | [1] |
| Pyrazole-Hydrazone 4a | various | Concentration-dependent | - | - | Peritoneal Macrophages | [4] |
| Pyrazole-Hydrazone 4b | various | Concentration-dependent | - | - | Peritoneal Macrophages | [4] |
| Pyrazole-Hydrazone 4f | various | Concentration-dependent | - | - | Peritoneal Macrophages | [4] |
| Pyrazole-Hydrazone 4i | various | Concentration-dependent | - | - | Peritoneal Macrophages | [4] |
NO: Nitric Oxide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha. LPS: Lipopolysaccharide.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD
-
Test compounds and reference inhibitor (e.g., celecoxib, indomethacin)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound solution to the wells. For control wells, add the solvent alone.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibitory effect of compounds on the 5-LOX enzyme.
-
Principle: The activity of 5-LOX is determined by measuring the formation of leukotrienes from arachidonic acid.
-
Materials:
-
5-LOX enzyme (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., zileuton)
-
Borate buffer
-
Spectrophotometer
-
-
Procedure:
-
Prepare solutions of test compounds and a reference inhibitor.
-
Pre-incubate the 5-LOX enzyme with the test compound or reference inhibitor at a specific temperature for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 234 nm) which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity
This cell-based assay evaluates the ability of compounds to suppress the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators like NO, PGE2, TNF-α, and IL-6. The inhibitory effect of test compounds on the production of these mediators is quantified.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess reagent (for NO measurement)
-
ELISA kits for TNF-α, IL-6, and PGE2
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + vehicle).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
-
Cytokines (TNF-α, IL-6) and PGE2: The levels of these mediators in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of each mediator by the test compounds compared to the LPS-stimulated control.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling pathway in inflammation.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Anticancer Agents
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in drug design.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to their development as anti-inflammatory, analgesic, antipsychotic, and notably, anticancer agents.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole-based compounds against different cancer cell lines, supported by experimental data and protocols.
Comparative Anticancer Activity of Pyrazole Derivatives
The antiproliferative efficacy of pyrazole derivatives has been extensively studied against various cancer cell lines. The following tables summarize the in vitro cytotoxic activities (IC50 values) of representative pyrazole compounds, highlighting the influence of different substituents on their potency.
Table 1: SAR of Pyrazole Derivatives Against Cervical (HeLa) and Colon (HCT-116, HCT-8) Cancer Cell Lines
| Compound | R | R' | Cell Line | IC50 (µM) | Reference |
| 1a | -H | -C6H5 | HeLa | >100 | [5] |
| 1b | -CH3 | -C6H5 | HeLa | 85.3 ± 2.1 | [5] |
| 2a | -H | -C6H5 | HCT-116 | 7.8 ± 0.5 | [5] |
| 2b | -CH3 | -C6H5 | HCT-116 | 5.2 ± 0.3 | [5] |
| 3a | -H | -C6H5 | HCT-8 | 12.5 ± 0.9 | [5] |
| 3b | -CH3 | -C6H5 | HCT-8 | 9.8 ± 0.7 | [5] |
| Adriamycin | HeLa | 0.8 ± 0.1 | [5] | ||
| Adriamycin | HCT-116 | 0.6 ± 0.05 | [5] | ||
| Adriamycin | HCT-8 | 1.1 ± 0.2 | [5] |
Note: The core structure for the compounds in Table 1 is a quinolin-2(1H)-one-based pyrazole.
Table 2: SAR of Pyrazole-based Benzo[d]imidazoles Against Brain (C6) and Breast (MCF-7) Cancer Cell Lines
| Compound | R | Cell Line | IC50 (µM) | Reference |
| 4a | -H | C6 | 28.5 ± 1.5 | [5] |
| 4b | 4-Cl | C6 | 15.2 ± 0.8 | [5] |
| 4c | 4-F | C6 | 18.9 ± 1.1 | [5] |
| 5a | -H | MCF-7 | 35.7 ± 2.2 | [5] |
| 5b | 4-Cl | MCF-7 | 20.1 ± 1.3 | [5] |
| 5c | 4-F | MCF-7 | 24.3 ± 1.7 | [5] |
| Cisplatin | C6 | 8.5 ± 0.5 | [5] | |
| Cisplatin | MCF-7 | 10.2 ± 0.7 | [5] |
Note: The core structure for the compounds in Table 2 is a pyrazole-based benzo[d]imidazole.
Table 3: SAR of Pyrazole-Tethered Heterocyclic Compounds Against Prostate Cancer (PC-3) Cell Line
| Compound | R | IC50 (µM) | Reference |
| 6a | -H | 2.55 | [6] |
| 6b | 4-OCH3 | 1.89 | [6] |
| 6c | 4-Cl | 1.22 | [6] |
| 6d | 4-F | 1.56 | [6] |
| Doxorubicin | 0.98 | [6] | |
| Sorafenib | 1.15 | [6] |
Note: The core structure for the compounds in Table 3 is a 1H-pyrazol-5(4H)-one derivative.
From the data presented, a clear SAR can be established. For the quinolin-2(1H)-one-based pyrazoles, the introduction of a methyl group at the R position generally enhances the cytotoxic activity. In the case of pyrazole-based benzo[d]imidazoles, the presence of a halogen atom, particularly chlorine, at the para position of the phenyl ring (R) leads to a significant increase in potency against both C6 and MCF-7 cell lines. For the 1H-pyrazol-5(4H)-one derivatives, electron-withdrawing groups like chlorine at the para position of the phenyl ring result in the most potent activity against the PC-3 cell line.
Experimental Protocols
The evaluation of the anticancer activity of these pyrazole derivatives typically involves in vitro cell viability assays. The following are detailed methodologies for the key experiments cited.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT-116, HCT-8, C6, MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity.
-
Cell Plating: Prostate cancer cells (PC-3) are plated in 96-well plates and incubated overnight.
-
Drug Incubation: The cells are treated with different concentrations of the pyrazole compounds and incubated for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 10 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid, and the bound dye is solubilized with 10 mM Tris base.
-
Absorbance Reading: The optical density is read at 515 nm.
-
IC50 Determination: The IC50 values are determined from the concentration-response data.
Visualizing SAR and Experimental Workflow
General SAR Logic for Pyrazole-Based Anticancer Agents
Caption: Logical flow of a structure-activity relationship (SAR) study for pyrazole compounds.
Experimental Workflow for Anticancer Screening
Caption: A typical experimental workflow for screening pyrazole derivatives for anticancer activity.
Signaling Pathway Inhibition by Pyrazole-Based Kinase Inhibitors
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based inhibitor.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of pyrazole-based cyclooxygenase-2 (COX-2) inhibitors against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from preclinical and clinical studies to assist in research and development.
Mechanism of Action: The COX-1/COX-2 Paradigm
Non-steroidal anti-inflammatory drugs function by inhibiting the cyclooxygenase (COX) enzyme, which is essential for converting arachidonic acid into prostaglandins, prostacyclins, and thromboxanes.[1] These eicosanoids are key mediators of inflammation, pain, and fever.[1][2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues, including the stomach, intestines, and platelets.[3][4] Prostaglandins produced by COX-1 are crucial for protecting the gastrointestinal (GI) lining from acid and maintaining normal platelet function.[5][6]
-
COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[3][7] The prostaglandins it produces are major contributors to pain and inflammation.[4]
Standard NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2 enzymes.[5][8] While this leads to effective pain and inflammation relief, the concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects associated with these drugs, such as stomach ulcers and bleeding.[3][8][9]
Pyrazole-based COX-2 inhibitors, like celecoxib, were developed to selectively target the COX-2 enzyme.[10][11] Their chemical structure allows them to bind specifically to the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the COX-1 active site.[11] This selectivity allows them to reduce inflammation and pain with a significantly lower risk of the GI complications that arise from COX-1 inhibition.[3][4]
Comparative Efficacy Data
Clinical trials have consistently demonstrated that pyrazole-based COX-2 inhibitors have anti-inflammatory and analgesic efficacy comparable to that of standard NSAIDs for treating conditions like osteoarthritis (OA) and rheumatoid arthritis (RA).[10][12]
Table 1: Efficacy of Celecoxib vs. Standard NSAIDs in Osteoarthritis
| Trial / Study Metric | Celecoxib | Naproxen | Ibuprofen | Placebo | Outcome |
|---|---|---|---|---|---|
| Kivitz et al. (OA of Hip) [13] | 200 mg/day | 1000 mg/day | - | N/A | Celecoxib was as effective as naproxen in improving symptoms of OA at all time points over 12 weeks. |
| Bensen et al. (OA of Knee) [12] | 100-200 mg/day | 500 mg twice daily | - | N/A | Celecoxib and naproxen were similarly efficacious and superior to placebo. |
| Gimona et al. (OA of Knee) [14] | 200 mg once daily | - | 800 mg three times daily | N/A | Celecoxib was non-inferior to ibuprofen in reducing pain; both were superior to placebo. |
| Rodriguez-Lievano et al. (Hispanic Patients, Knee OA) [15] | 200 mg once daily | 500 mg twice daily | - | N/A | Celecoxib was as effective as naproxen at reducing OA pain. |
Comparative Safety Profile
The primary distinction between pyrazole-based COX-2 inhibitors and standard NSAIDs lies in their safety profiles, particularly concerning gastrointestinal and cardiovascular events.
Gastrointestinal (GI) Safety
By selectively inhibiting COX-2 while sparing COX-1, pyrazole-based inhibitors significantly reduce the risk of upper gastrointestinal complications.[16] This is the most well-established advantage of this drug class.
Table 2: Comparative Gastrointestinal Safety Data
| Comparison | Key Finding | Hazard Ratio (HR) / Relative Risk (RR) | Reference |
|---|---|---|---|
| Etoricoxib vs. Diclofenac (MEDAL Program)[17] | Etoricoxib had significantly fewer overall upper GI clinical events (ulcers, bleeding, etc.). | HR 0.69 (95% CI 0.57-0.83) | [17] |
| Etoricoxib vs. Diclofenac (EDGE Trial - OA)[18] | The rate of discontinuations due to GI adverse events was significantly lower with etoricoxib. | HR 0.50 (95% CI 0.43-0.58) | [18] |
| Etoricoxib vs. Naproxen (Meta-analysis)[19] | Etoricoxib significantly reduced the risk of GI adverse events. | RR 0.59 (95% CI 0.48-0.72) | [19] |
| Celecoxib vs. Naproxen/Ibuprofen (CLASS Trial) | Celecoxib showed a lower incidence of upper GI ulcers and complications compared to comparator NSAIDs. | Not specified in snippets | [12] |
| Celecoxib vs. Naproxen/Ibuprofen (PRECISION Trial)[20] | The risk of GI events was significantly lower with celecoxib. | vs. Naproxen (p=0.01), vs. Ibuprofen (p=0.002) |[20] |
Cardiovascular (CV) Safety
The cardiovascular safety of COX-2 inhibitors has been a subject of intense scrutiny, particularly after the withdrawal of rofecoxib due to an increased risk of heart attack and stroke.[21][22] It is theorized that selective COX-2 inhibition may disrupt the balance between pro-thrombotic thromboxane (a COX-1 product) and anti-thrombotic prostacyclin (a COX-2 product), potentially increasing cardiovascular risk.[5][23]
However, the large-scale PRECISION trial provided crucial data suggesting that the cardiovascular risk may not be uniform across the class.
Table 3: Comparative Cardiovascular Safety Data (PRECISION Trial) A trial of 24,081 patients with arthritis and high cardiovascular risk.[20]
| Comparison (Primary Outcome: CV Death, Nonfatal MI, or Nonfatal Stroke) | Hazard Ratio (HR) with 95% Confidence Interval (CI) | Conclusion |
|---|---|---|
| Celecoxib vs. Naproxen | 0.93 (0.76 to 1.13) | Celecoxib was non-inferior to naproxen. |
| Celecoxib vs. Ibuprofen | 0.85 (0.70 to 1.04) | Celecoxib was non-inferior to ibuprofen. |
The PRECISION trial concluded that moderate doses of celecoxib were not associated with a higher cardiovascular risk than naproxen or ibuprofen.[20] Nevertheless, caution is advised when prescribing any NSAID, including COX-2 inhibitors, to patients with or at high risk for cardiovascular disease.[24]
Experimental Protocols
The evaluation of COX-2 inhibitors involves a series of standardized in vitro and in vivo assays.
In Vitro Assay: Human Whole Blood Assay for COX-1/COX-2 Selectivity
This ex vivo assay is a standard method for determining the inhibitory activity and selectivity of a compound in a physiologically relevant environment.[25][26]
-
Objective: To determine the 50% inhibitory concentrations (IC50) for a test compound against COX-1 and COX-2 and calculate the COX-2 selectivity index (COX-1 IC50 / COX-2 IC50).
-
Methodology:
-
Blood Collection: Fresh venous blood is drawn from healthy volunteers who have abstained from NSAID use for at least two weeks.[25]
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes), which induces platelet aggregation and subsequent production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.[25]
-
The reaction is stopped, and serum is collected for analysis. TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[25]
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with the test compound.
-
Lipopolysaccharide (LPS) is added to induce the expression of the COX-2 enzyme in monocytes.[25]
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 synthesis and subsequent generation of prostaglandin E2 (PGE2).[25]
-
Plasma is collected, and PGE2 levels are quantified by ELISA.
-
-
Data Analysis: The IC50 values for both COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) are calculated. The ratio of these values provides the COX-2 selectivity index.[25][27]
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of new compounds.[28][29]
-
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
-
Methodology:
-
Animal Preparation: Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.
-
Drug Administration: Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of the pyrazole-based compound. The drugs are typically administered orally or intraperitoneally 30-60 minutes before the inflammatory insult.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.[30] The left paw serves as a non-inflamed control.
-
Measurement of Edema: The volume of the injected paw is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., every hour for 4-6 hours). Paw volume is typically measured using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the percentage increase in paw volume compared to the initial volume. The percentage inhibition of edema for each treated group is then calculated relative to the control group.
-
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. NSAIDs for pain relief - WebMD [webmd.com]
- 6. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSAIDs and Gastrointestinal Side Effects: What Patients Need to Know [creakyjoints.org]
- 9. Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen [hss.edu]
- 10. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Comparative efficacy and safety of celecoxib and naproxen in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of celecoxib and naproxen versus placebo in Hispanic patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of upper gastrointestinal safety of etoricoxib and diclofenac in patients with osteoarthritis and rheumatoid arthritis in the Multinational Etoricoxib and Diclofenac Arthritis Long-term (MEDAL) programme: a randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jrheum.org [jrheum.org]
- 19. Gastrointestinal safety of etoricoxib in osteoarthritis and rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celecoxib showed superior cardiovascular safety over Ibuprofen and Naproxen | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]
- 21. Risk of cardiovascular events associated with selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Celecoxib and cardiovascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. londonpainclinic.com [londonpainclinic.com]
- 24. gov.uk [gov.uk]
- 25. benchchem.com [benchchem.com]
- 26. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. ijpsr.com [ijpsr.com]
- 29. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 30. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Synthesized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for synthesized pyrazole compounds, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols and objective comparisons with alternative analytical techniques, supported by experimental data, to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.
Introduction to Spectroscopic Analysis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prominent scaffolds in a multitude of pharmaceuticals due to their wide range of biological activities.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure and purity of these molecules.[2] NMR spectroscopy, in particular, is a primary tool for the structural elucidation of pyrazoles, providing detailed information about the carbon-hydrogen framework.[2][3] However, the potential for tautomerism in N-unsubstituted pyrazoles can introduce complexities in spectral interpretation.[3]
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a variety of synthesized pyrazole derivatives, providing a valuable reference for researchers in the field. The data is presented to facilitate easy comparison of substitution patterns on the pyrazole ring.
Table 1: ¹H NMR Data for Selected Synthesized Pyrazole Derivatives
| Compound | Solvent | δ (ppm) and Multiplicity | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | [4] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, 2H, J = 9.06 Hz), 6.90 (d, 2H, J = 9.06 Hz), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H) | [4] |
| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) | [4] |
| 3-phenyl-1H-pyrazol-5-amine | DMSO-d₆ | 7.78 (s, NH), 7.15-7.60 (m, 5H, Ar-H), 5.75 (s, CH), 4.24 (brs, 2H, NH₂) | [5] |
| 3-(p-tolyl)-1H-pyrazol-5-amine | DMSO-d₆ | 7.86 (s, NH), 7.68 (d, 1H, J=2.4Hz Ar-H), 7.46 (d, 1H, J=2.4Hz, Ar-H), 6.15(s, CH), 4.32 (brs, 2H, NH₂), 2.33 (s, 3H CH₃) | [5] |
| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | DMSO-d₆ | 7.78 (s, NH), 6.83-7.37 (m, 4H, Ar-H), 5.71 (s, CH), 4.21 (brs, 2H, NH₂) | [5] |
| 4-((2-Chlorophenyl)diazenyl)-1-(2-pyridinyl)-1H-pyrazole-3,5-diamine | DMSO-d₆ | 7.20–8.43 (m, 8H, Ar–H), 6.59 (br., 2H, NH₂, D₂O exchangeable), 5.99 (br., 2H, NH₂, D₂O exchangeable) | [6] |
Table 2: ¹³C NMR Data for Selected Synthesized Pyrazole Derivatives
| Compound | Solvent | δ (ppm) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [4] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 | [4] |
| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 | [4] |
| 3-phenyl-1H-pyrazol-5-amine | DMSO-d₆ | 148.62, 146.25, 142.11, 134.61, 133.15, 121.16, 97.01 | [5] |
| 3-(p-tolyl)-1H-pyrazol-5-amine | DMSO-d₆ | 160.68, 158.20, 151.61, 147.01, 143.08, 133.18, 126.99, 121.08, 112.53, 96.03 | [5] |
| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | DMSO-d₆ | 161.54, 151.09, 147.52, 145.51, 141.01, 133.41, 131.11, 123.12, 96.00 | [5] |
| 4-((2-Chlorophenyl)diazenyl)-1-(2-pyridinyl)-1H-pyrazole-3,5-diamine | DMSO-d₆ | 153.5, 148.6, 147.0, 139.9, 139.2, 130.5, 129.9, 128.1, 127.5, 120.5, 119.3, 116.8, 116.2, 111.8 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and NMR analysis of pyrazole compounds.
The Knorr pyrazole synthesis is a widely used and efficient method for preparing pyrazoles.[1][7] It involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1]
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) (5 mol %)) (optional)[4]
Procedure:
-
In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in ethanol (10 mL).[4]
-
If using a catalyst, add a catalytic amount to the mixture.[4]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, as indicated by TLC, remove the catalyst by filtration if applicable.[4]
-
Evaporate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography over silica gel to obtain the desired pyrazole derivative.[4]
A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized pyrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2]
-
Tetramethylsilane (TMS) can be used as an internal standard.[4]
¹H NMR Acquisition:
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[2]
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[2]
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other spectroscopic techniques provide complementary information and are often used in conjunction for a comprehensive analysis.
Table 3: Comparison of Analytical Techniques for Pyrazole Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity through coupling constants, stereochemistry.[3] | Provides unambiguous structural determination. | Can be complex to interpret, especially with tautomers.[3] Requires a relatively large amount of pure sample. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N-H, C=N, C=C).[3] | Quick and simple sample preparation (e.g., ATR).[3] Good for identifying key functional groups. | The fingerprint region (1200-1600 cm⁻¹) can be crowded and difficult to interpret.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming molecular formula. | High sensitivity, requires very small sample amounts. Provides information on elemental composition with high-resolution MS. | Fragmentation can be complex and may not always provide direct structural information. |
| UV-Vis Spectroscopy | Information about conjugated systems within the molecule. | Simple and rapid analysis. | Provides limited structural information on its own. |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of pyrazole compounds.
Caption: Workflow for the synthesis and spectroscopic analysis of pyrazole compounds.
Caption: Logical flow for the interpretation of spectroscopic data of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of In Silico Molecular Docking Studies of Pyrazole Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of recent in silico molecular docking studies of pyrazole derivatives against various protein targets implicated in cancer, microbial infections, and inflammation. The data presented is based on published experimental findings, offering a valuable resource for researchers in the field of drug discovery and development.
Executive Summary
Pyrazole, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are widely investigated for their potential to modulate the activity of various key biological targets. In silico molecular docking has emerged as a powerful computational tool to predict the binding affinities and interaction modes of these derivatives with target proteins, thereby accelerating the drug discovery process. This guide compares the methodologies and findings from three distinct studies, highlighting the performance of different pyrazole derivatives against anticancer, antimicrobial, and anti-inflammatory targets.
Performance Comparison of Pyrazole Derivatives
The following table summarizes the quantitative data from the selected molecular docking studies. It provides a direct comparison of the binding energies and inhibitory concentrations of various pyrazole derivatives against their respective protein targets.
| Study Focus | Pyrazole Derivative(s) | Target Protein(s) | PDB ID(s) | Docking Score / Binding Energy | In Vitro Activity (IC₅₀/Kᵢ) | Key Amino Acid Interactions |
| Anticancer | Compound 9 | EGFR / VEGFR-2 | Not Specified | Not Specified | IC₅₀ = 0.09 µM (EGFR) / 0.22 µM (VEGFR-2) | Interactions with key active site residues reported |
| Compound 12 | EGFR / VEGFR-2 | Not Specified | Not Specified | Potent dual inhibitor | Interactions with key active site residues reported | |
| Antimicrobial | Sulphanilic acid derivative | E. coli Tyrosyl-tRNA synthetase | 1x8x | Excellent binding energy reported | Excellent antibacterial activity | Interacting with key active site residues |
| Para amino benzoic acid derivative | S. aureus Tyrosyl-tRNA synthetase | 1jil | Excellent binding energy reported | Excellent antibacterial activity | Interacting with key active site residues | |
| Anti-inflammatory | Compound 5f | COX-2 / COX-1 | Not Specified | Not Specified | IC₅₀ = 1.50 µM (COX-2) | Not Specified |
| Compound 6e | COX-2 / COX-1 | Not Specified | Not Specified | IC₅₀ = 2.51 µM (COX-2) | Not Specified | |
| Compound 6f | COX-2 / COX-1 | Not Specified | Not Specified | IC₅₀ = 1.15 µM (COX-2) | Not Specified | |
| Celecoxib (Reference) | COX-2 / COX-1 | Not Specified | Not Specified | IC₅₀ = 2.16 µM (COX-2) | Not Specified |
Detailed Experimental Protocols
Reproducibility is a critical aspect of scientific research. Below are the detailed methodologies employed in the cited studies for their in silico molecular docking experiments.
Study 1: Anticancer Activity against EGFR and VEGFR-2 Kinases
This study focused on novel fused pyrazole derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial targets in cancer therapy.
-
Ligand Preparation: The 3D structures of the synthesized pyrazole derivatives were generated and optimized using molecular mechanics force fields.
-
Protein Preparation: The crystal structures of EGFR and VEGFR-2 were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structures.
-
Molecular Docking Software: The specific software used for docking was not detailed in the provided information, but common tools for such studies include AutoDock, Glide, or GOLD.
-
Docking Protocol: A molecular docking simulation was performed to fit the designed compounds into the ATP-binding sites of both EGFR and VEGFR-2. The docking results were used to explain the potent dual inhibitory activity of compounds like 9 and 12, which showed strong interactions with key amino acid residues within the active sites of both enzymes.[1]
Study 2: Antimicrobial Activity against Tyrosyl-tRNA Synthetase
This research investigated N-Mannich bases of pyrazole derivatives as potential antimicrobial agents by targeting Tyrosyl-tRNA synthetase (TyrRS), an essential enzyme for bacterial protein synthesis.
-
Ligand Preparation: The structures of the pyrazole N-Mannich base derivatives were designed and their 3D conformations were generated.
-
Protein Preparation: The X-ray crystal structures of Tyrosyl-tRNA synthetase from Escherichia coli (PDB ID: 1x8x) and Staphylococcus aureus (PDB ID: 1jil) were retrieved from the Protein Data Bank.[2]
-
Molecular Docking Software: AutoDock 4.2 was employed for the molecular docking simulations.[2]
-
Docking Protocol: The prepared ligands were docked into the active site of both bacterial TyrRS enzymes. The docking studies were used to predict the binding affinity (binding energy) and interaction modes of the compounds. The results correlated well with the in vitro antibacterial activity, where derivatives with excellent binding energies also showed high efficacy against the bacterial strains.[2]
Study 3: Anti-inflammatory Activity against COX-2
This study explored new pyrazole-pyridazine hybrids as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Ligand Preparation: The 3D structures of the designed pyrazole-pyridazine hybrids were generated and energetically minimized.
-
Protein Preparation: The crystal structure of the COX-2 enzyme was obtained from the Protein Data Bank. The active site for docking was defined based on the co-crystallized inhibitor.
-
Molecular Docking Software: The specific docking software was not mentioned, but the study performed in silico analysis to support their findings.
-
Docking Protocol: Molecular docking studies were conducted to understand the binding mode of the synthesized compounds within the COX-2 active site. The results helped to explain the superior inhibitory activity and selectivity of compounds like 5f and 6f over the reference drug, celecoxib. The study highlighted that these compounds demonstrated a stronger inhibitory effect on COX-2 compared to the standard.[3][4]
Visualizing Molecular Docking and Biological Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: General workflow of an in silico molecular docking study.
Caption: Simplified VEGFR-2 signaling pathway inhibited by pyrazole derivatives.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. rjptonline.org [rjptonline.org]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe disposal of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, a common intermediate in pharmaceutical and agricultural chemical synthesis. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure laboratory safety and environmental compliance.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar pyrazole derivatives indicate a consistent set of recommended safety measures.
Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Spill Management
-
In the event of a spill, evacuate the immediate area.
-
With appropriate PPE, absorb the spill using an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Do not allow the chemical to enter drains or waterways.
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and recommended method for similar compounds.
-
Ensure that the disposal process is in full compliance with all applicable environmental regulations.
Experimental Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided is based on the best available data for similar chemical compounds. It is the user's responsibility to obtain and consult the specific Safety Data Sheet (SDS) from the supplier for this compound to ensure full compliance and safety. Always handle unknown chemicals with caution and in accordance with established laboratory safety protocols.
Essential Safety and Operational Guidance for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) was located for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. The following guidance is based on the safety data for structurally similar compounds, including pyrazole derivatives and aldehydes. It is imperative to handle this chemical with caution in a laboratory setting, recognizing that its toxicological properties have not been fully investigated.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the most critical first lines of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2] | Must meet ANSI Z.87.1-1989, EN 166 (EU), or OSHA 29 CFR 1910.133 standards.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] A flame-resistant lab coat or chemical-resistant apron.[4] Closed-toe shoes.[2][4] | Gloves must be inspected prior to use and selected based on chemical resistance and breakthrough time.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood, if ventilation is inadequate, or if experiencing respiratory irritation.[3] | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |
Operational Plans: Handling and Storage
Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation of dust, fumes, or vapors.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Take measures to prevent the build-up of electrostatic charge.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
Keep away from heat, sparks, and open flames.[3]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[3]
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of contents and container to an approved waste disposal plant.[7]
-
Do not allow the chemical to enter drains.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and exposures can significantly mitigate harm.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3][6]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste as hazardous material.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7][8]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Workflow for Handling a Chemical Spill
The following diagram outlines the logical steps to be taken in the event of a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. uah.edu [uah.edu]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
